quinoline-5-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoline-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-14(12,13)9-5-1-4-8-7(9)3-2-6-10-8/h1-6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGSJGNWRDPVKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177835 | |
| Record name | Quinoline-5-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23261-58-7 | |
| Record name | 5-Quinolinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23261-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Quinolinesulfonic acid | |
| Source | ChemIDplus | |
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| Record name | 5-Quinolinesulfonic acid | |
| Source | DTP/NCI | |
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| Record name | Quinoline-5-sulphonic acid | |
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| Record name | Quinoline-5-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 5-Quinolinesulfonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for Quinoline 5 Sulfonic Acid and Its Derivatives
Direct Sulfonation Approaches
Direct sulfonation involves the introduction of a sulfonic acid or sulfonyl chloride group directly onto the quinoline (B57606) ring system. This is typically achieved through electrophilic aromatic substitution reactions.
Sulfonation with Sulfur Trioxide for Quinoline Functionalization
The reaction of quinoline with sulfur trioxide (SO₃) is a primary method for introducing a sulfonic acid group. When quinoline is treated with fuming sulfuric acid (oleum), which contains a high concentration of SO₃, a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid is produced at elevated temperatures, typically around 220°C. uop.edu.pk The reactivity and selectivity of the sulfonation can be modulated by adjusting the reaction conditions. cabb-chemicals.com For instance, a continuous sulfonation process using oleum (B3057394) with a high SO₃ concentration (50-65%) at temperatures between 120°C and 180°C has been developed to favor the formation of quinoline-8-sulfonic acid, though this compound is also a product. google.com Theoretical studies suggest that the mechanism of aromatic sulfonation with SO₃ in nonpolar media is often a concerted process, potentially involving two molecules of SO₃, rather than the classic SEAr mechanism with a Wheland intermediate. acs.org
Chlorosulfonic Acid Mediated Synthesis of Quinoline-5-Sulfonyl Chloride
Chlorosulfonic acid (ClSO₃H) is a versatile and powerful reagent for the direct chlorosulfonation of aromatic compounds, including quinoline, to yield sulfonyl chlorides. pageplace.de The reaction of freshly distilled quinoline with chlorosulfonic acid, typically in a 5:1 molar ratio, can produce quinoline-8-sulfonyl chloride. The process involves adding quinoline to cooled chlorosulfonic acid (0-5°C), followed by heating to 140°C for several hours. asianpubs.org While this method primarily yields the 8-substituted isomer, the formation of quinoline-5-sulfonyl chloride can also occur. The reaction conditions, such as temperature and the ratio of reactants, are crucial in determining the product distribution. pageplace.de For example, the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride is achieved by reacting 8-hydroxyquinoline (B1678124) with chlorosulfonic acid at room temperature. nih.govmdpi.com
Indirect Synthesis Pathways
Indirect methods for the synthesis of this compound derivatives often involve the transformation of a pre-existing functional group on the quinoline ring, such as an amino group.
Diazotization and Subsequent Sulfonation of Aminoquinolines
A well-established indirect route involves the diazotization of an aminoquinoline followed by a reaction to introduce the sulfonyl group. This multi-step process offers an alternative to direct sulfonation, particularly when specific isomers are desired.
The synthesis of quinoline-5-sulfonyl chloride can be achieved starting from 5-aminoquinoline (B19350). This process involves a diazotization reaction, where 5-aminoquinoline is treated with sodium nitrite (B80452) and concentrated hydrochloric acid at low temperatures (-10°C to 10°C) to form a diazonium salt. google.com This intermediate is then subjected to a sulfuryl chloridization reaction. In this step, the diazotization solution is reacted with sulfur dioxide in an acetic acid solvent, often in the presence of a copper chloride catalyst, to yield quinoline-5-sulfonyl chloride. google.com This one-pot reaction is reported to have a yield exceeding 80% and is considered suitable for industrial production due to its simple process and readily available starting materials. google.com
| Starting Material | Reagents | Key Transformation | Product | Reported Yield | Reference |
| Quinoline | Fuming Sulfuric Acid (Oleum) | Direct Sulfonation | This compound & Quinoline-8-sulfonic acid | Mixture | uop.edu.pk |
| Quinoline | Chlorosulfonic Acid | Direct Chlorosulfonation | Quinoline-8-sulfonyl chloride (major) | Not specified | asianpubs.org |
| 8-Hydroxyquinoline | Chlorosulfonic Acid | Direct Chlorosulfonation | 8-Hydroxyquinoline-5-sulfonyl chloride | Not specified | nih.govmdpi.com |
| 5-Aminoquinoline | 1. Sodium Nitrite, HCl2. Sulfur Dioxide, Acetic Acid, Copper Chloride | Diazotization, Sulfonyl Chloridization | Quinoline-5-sulfonyl chloride | >80% | google.com |
Hydrolytic Conversion to this compound
The direct synthesis of this compound can be achieved through the hydrolysis of its corresponding sulfonyl chloride derivative. 8-Hydroxyquinoline-5-sulfonyl chloride, a common precursor, is notably sensitive to moisture. This sensitivity leads to its conversion into 8-hydroxythis compound. This hydrolytic transformation is so prevalent that during analysis by electrospray ionization (ESI) mass spectrometry, the molecular ion signal often corresponds to the hydrolyzed product, 8-hydroxythis compound, rather than the sulfonyl chloride itself. mdpi.com The sulfonyl chloride must be stored under inert conditions, such as under argon at low temperatures (4–8 °C), to prevent premature hydrolysis. mdpi.com
Sulfonation of Substituted Hydroxyquinolines (e.g., 8-Hydroxyquinoline)
A primary route to obtaining this compound structures involves the electrophilic sulfonation of a substituted quinoline, such as 8-hydroxyquinoline (8-HQ). The most frequently employed method is the direct reaction of 8-hydroxyquinoline with chlorosulfonic acid. mdpi.com This process, known as chlorosulfonation, introduces a sulfonyl chloride group (-SO₂Cl) at the C-5 position of the quinoline ring, yielding 8-hydroxyquinoline-5-sulfonyl chloride. mdpi.com The reaction is typically conducted under anhydrous conditions at low temperatures, for instance in an ice bath, to manage the reactivity of the reagents. mdpi.com The resulting sulfonyl chloride is a critical intermediate that can be hydrolyzed to the sulfonic acid or used to synthesize other derivatives. mdpi.com Yields for the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride can vary, with reported values ranging from 19% to 78%, depending on the specific reaction and purification conditions.
| Starting Material | Reagent | Key Conditions | Product | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline (8-HQ) | Chlorosulfonic acid | Anhydrous, ice bath, stirred at room temperature for 24h | 8-Hydroxyquinoline-5-sulfonyl chloride | mdpi.com |
Advanced Synthetic Strategies for Functionalized this compound Derivatives
Building upon the foundational this compound framework, advanced strategies allow for the introduction of diverse functional groups, leading to derivatives with tailored properties.
Synthesis of Quinoline-5-Sulfonamides via Nucleophilic Substitution
Quinoline-5-sulfonamides are synthesized through the nucleophilic substitution reaction of a quinoline-5-sulfonyl chloride intermediate with a suitable amine. mdpi.commicrobiologyjournal.org This reaction provides a versatile platform for creating a library of sulfonamide derivatives. The general procedure involves adding an appropriate amine to a suspension of the sulfonyl chloride (such as 8-hydroxyquinoline-5-sulfonyl chloride) in an anhydrous solvent like acetonitrile (B52724). mdpi.com The reaction mixture is typically stirred at room temperature to facilitate the formation of the sulfonamide bond. mdpi.com This method has been successfully applied to produce a wide range of N-substituted sulfonamides by reacting the sulfonyl chloride intermediate with various primary and secondary amines, aromatic amines, and even amino acids like glycine. mdpi.commicrobiologyjournal.orgresearchgate.net
To create sulfonamides bearing an alkynyl group, quinoline-5-sulfonyl chlorides are reacted with alkynyl-containing amines. mdpi.com This approach has been used to synthesize novel compounds for research purposes. For example, reacting 8-hydroxyquinoline-5-sulfonyl chloride with amines such as N-methylprop-2-yn-1-amine or 4-(prop-2-yn-1-yloxy)aniline yields the corresponding alkynyl-substituted sulfonamides. mdpi.com The reactions are generally performed in anhydrous acetonitrile at room temperature. mdpi.com
| Product Name | Starting Materials | Yield | Reference |
|---|---|---|---|
| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | 8-Hydroxyquinoline-5-sulfonyl chloride, N-methylprop-2-yn-1-amine | 65% | mdpi.com |
| 8-Hydroxy-N-[4-(prop-2-yn-1-yloxy)phenyl]quinoline-5-sulfonamide | 8-Hydroxyquinoline-5-sulfonyl chloride, 4-(prop-2-yn-1-yloxy)aniline | 68% | mdpi.com |
The synthesis of methoxy-substituted quinoline sulfonamides begins with the preparation of the corresponding methoxy-quinoline precursor. mdpi.com For instance, 8-methoxyquinoline (B1362559) is first synthesized and then subjected to chlorosulfonation with chlorosulfonic acid to produce 8-methoxyquinoline-5-sulfonyl chloride. mdpi.com This intermediate is then reacted with various amines via nucleophilic substitution to afford the desired sulfonamides. mdpi.com The addition of a base like triethylamine (B128534) is often necessary to scavenge the HCl generated during the reaction. mdpi.com
| Product Name | Starting Materials | Yield | Reference |
|---|---|---|---|
| 8-Methoxy-N-(1,1-dimethyloprop-2-yn-1-yl)quinoline-5-sulfonamide | 8-Methoxyquinoline-5-sulfonyl chloride, 1,1-dimethylprop-2-yn-1-amine | 65% | mdpi.com |
| 8-Methoxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | 8-Methoxyquinoline-5-sulfonyl chloride, N-methylprop-2-yn-1-amine | 74% | mdpi.com |
Alkynyl-Substituted Sulfonamide Preparation
Incorporation of Halogen Substituents (e.g., Iodo-functionalization at Position 7)
Halogenated this compound derivatives, particularly those with iodine at the 7-position, are of significant interest. The synthesis of these compounds typically begins with a pre-functionalized quinoline core. microbiologyjournal.orgresearchgate.netresearchgate.net For example, 7-iodo-8-hydroxythis compound (also known as ferron) serves as a key starting material. microbiologyjournal.orgscielo.br This compound is converted into the key intermediate, 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride. microbiologyjournal.orgresearchgate.net The iodinated sulfonyl chloride is then reacted with a variety of amines—including secondary amines, aromatic amines, and hydrazine—to produce a series of 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. microbiologyjournal.orgresearchgate.netresearchgate.net This strategy allows for the precise placement of the iodine substituent prior to the formation of the sulfonamide linkage, enabling the synthesis of specifically targeted molecules. microbiologyjournal.orgresearchgate.net
Preparation of Sulfanyl (B85325) Derivatives (e.g., 8-Sulfanylthis compound)
The synthesis of 8-sulfanylthis compound, also known as 8-mercaptothis compound, can be achieved through a multi-step process starting from a more common precursor. A key method involves the conversion of 8-aminothis compound. oup.com In this process, 8-aminothis compound monohydrate is dissolved in a hydrobromic acid solution and cooled to facilitate the deposition of a fine crystal. oup.com The resulting suspension is then treated with a sodium nitrous acid solution to form a diazonium salt, with any excess nitrous acid being decomposed by sulfamic acid. oup.com This intermediate is then further processed to yield the final 8-sulfanylthis compound. oup.com The precursor, 8-aminothis compound, can itself be synthesized from 8-hydroxythis compound by heating it in an autoclave with ammonium (B1175870) sulfite (B76179) and ammonia. oup.com
An alternative conceptual route involves the direct sulfonation of 8-mercaptoquinoline (B1208045) using agents like sulfuric acid or chlorosulfonic acid under controlled, often elevated, temperature conditions. The sulfanyl group (-SH) of 8-sulfanylthis compound is susceptible to oxidation, which can convert it into a sulfonic acid derivative.
A summary of a detailed synthetic procedure is presented below:
| Starting Material | Key Reagents | Intermediate | Product | Yield | Ref |
| 8-Aminothis compound monohydrate | 1. 24% Hydrobromic acid2. 10% Sodium nitrous acid3. 2M Sulfamic acid | Diazonium salt of 8-aminothis compound | 8-Mercaptothis compound | 63% | oup.com |
| 8-Hydroxythis compound | Ammonium sulfite, 28% Ammonia | - | 8-Aminothis compound | 90% | oup.com |
Hybrid System Fabrication (e.g., Quinoline-1,2,3-Triazole Conjugates)
The fabrication of hybrid molecules that conjugate a quinoline-5-sulfonamide structure with a 1,2,3-triazole ring represents a sophisticated synthetic endeavor. These systems are typically constructed using a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comjuniperpublishers.com
The synthesis begins with the preparation of 8-hydroxy- or 8-methoxyquinoline-5-sulfonyl chlorides. mdpi.com These are then reacted with amines that contain an acetylene (B1199291) (alkyne) functionality to produce acetylene derivatives of quinoline-5-sulfonamide. mdpi.com These alkyne-containing sulfonamides are key intermediates that serve as one half of the click reaction. mdpi.com
In the final step, these acetylene derivatives are reacted with various organic azides. mdpi.com The reaction is performed in the presence of a copper catalyst system, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O) and sodium ascorbate, in a solvent mixture like DMF/H₂O at room temperature. mdpi.com This 1,3-dipolar cycloaddition reaction efficiently and regioselectively forms the stable 1,2,3-triazole ring, linking the quinoline-5-sulfonamide moiety to another molecular fragment via the newly formed triazole bridge. mdpi.comjuniperpublishers.com
General Synthetic Scheme for Quinoline-1,2,3-Triazole Hybrids
Step 1: Formation of Sulfonamide 8-Methoxyquinoline-5-sulfonyl chloride + Propargylamine → 8-Methoxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide mdpi.com
Step 2: Azide-Alkyne Cycloaddition 8-Methoxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide + Organic Azide --(CuSO₄, Sodium Ascorbate)--> Quinoline-1,2,3-Triazole Conjugate mdpi.com
Mechanochemical Synthesis Protocols for this compound Derivatives
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is emerging as a powerful green chemistry tool. nih.gov These solvent-free or low-solvent methods can lead to improved yields, faster reaction times, and access to products not obtainable through conventional solution-based reactions. nih.govresearchgate.net
In the context of quinoline derivatives, an iodine-mediated, solvent-free mechanochemical process has been developed for the synthesis of multi-substituted quinolines. researchgate.net This method involves the oxidative annulation of appropriately designed aniline (B41778) derivatives by grinding the reactants together, which provides a simple and environmentally benign route to functionalized quinolines. researchgate.netresearchgate.net
Mechanochemistry has also been applied specifically to this compound derivatives. A solvent-assisted co-grinding method is used to form a cocrystal of 8-hydroxythis compound (HQS) and 5-chloro-8-hydroxyquinoline (B194070) (CHQ). sci-hub.se In this technique, the two components are ground together in a mortar while a catalytic amount of a solvent like ethanol (B145695) is added dropwise to create a slurry, facilitating the formation of the new crystalline phase. sci-hub.se Furthermore, a novel photo-thermo-mechanochemical approach, which is solvent-free and catalyzed by iron(II) phthalocyanine, has been reported for assembling quinoline structures. mdpi.com
Sustainable Chemical Synthesis Considerations
The principles of green chemistry are increasingly influencing the design of synthetic routes for quinoline production. Key considerations include the development of catalysts that can be easily recovered and reused and the replacement of hazardous organic solvents with more environmentally benign alternatives. acs.orgtandfonline.com
Development of Recyclable Catalytic Systems for Quinoline Production
Traditional methods for quinoline synthesis often employ catalysts that are difficult to separate from the reaction mixture, leading to waste and increased costs. acs.org To overcome this, significant research has focused on developing heterogeneous and recyclable catalytic systems. Nanobased catalysts are particularly promising due to their high surface area and unique properties. acs.org
A notable example is a magnetically separable nanocatalyst, Fe₃O₄@SiO₂-Ag, which consists of silver nanoparticles immobilized on a silica-coated magnetite core. nanomaterchem.com This catalyst has been used for the three-component synthesis of quinoline derivatives and can be successfully recovered using a magnet and reused for at least six consecutive cycles with only a minor loss of activity. nanomaterchem.com Similarly, magnetically recoverable CuFe₂O₄ nanoparticles have proven effective for quinoline synthesis in aqueous media. rsc.org
Other recyclable systems include a copper catalyst supported on ceria (Cu/CeO₂), which is effective for the acceptorless dehydrogenative coupling of o-aminobenzyl alcohols and secondary alcohols to form quinolines. nih.gov Solid acid catalysts like sulfamic acid (NH₂SO₃H) have been used for the one-pot synthesis of quinoline-4-carboxylic acid derivatives in water; the catalyst's insolubility allows for simple filtration and reuse for at least four cycles without a significant drop in yield. walshmedicalmedia.com
| Catalyst System | Synthesis Type | Recyclability | Reference(s) |
| Fe₃O₄@SiO₂-Ag Nanoparticles | Three-component coupling | Recovered magnetically; reused 6 times | nanomaterchem.com |
| Cu/CeO₂ | Acceptorless dehydrogenative coupling | Recoverable and reusable | nih.gov |
| Copper Catalyst/KOH/MS 4A | Modified Friedländer synthesis | Recovered and reused 10 times | epa.gov |
| Sulfamic Acid (NH₂SO₃H) | One-pot MCR for quinoline-4-carboxylic acids | Recovered by filtration; reused 4 times | walshmedicalmedia.com |
| Fe₃O₄ NP-cell | Three-component reaction | Recovered and reused 5 times | nih.gov |
Implementation of Green Solvent Systems (e.g., Aqueous Media)
The use of green solvents is a cornerstone of sustainable synthesis. Water is a highly desirable solvent due to its non-toxicity, availability, and safety. Several protocols have been developed for quinoline synthesis in aqueous or mixed aqueous media.
For instance, L-proline has been shown to be an efficient catalyst for the three-component condensation reaction to form quinoline derivatives in a water:ethanol mixture at 80°C. researchgate.netoiccpress.com Basic ionic liquids have also been used to catalyze the condensation of isatin (B1672199) with ketones in aqueous media, promoted by ultrasonic irradiation, offering a green method with high yields and selectivity. nih.gov The use of p-toluenesulfonic acid (p-TSA) as a catalyst in water has been reported for the one-pot synthesis of pyrimido[4,5-b]quinolones with yields up to 94%. tandfonline.com
Glycerol (B35011), a non-toxic and biodegradable liquid derived from renewable resources, has also been employed as a green solvent for the synthesis of quinolines. wiley.com Niobium(V) chloride (NbCl₅) in glycerol effectively catalyzes the condensation of o-aminobenzophenone with carbonyl compounds, yielding quinoline derivatives in high yields (76–98%) and with short reaction times. wiley.com
| Solvent System | Catalyst | Reaction Type | Reference(s) |
| Water:Ethanol (5:1) | L-proline | Three-component condensation | researchgate.netoiccpress.com |
| Aqueous Media | Basic Ionic Liquid (BIL) | Condensation of isatin with ketones (ultrasound) | nih.gov |
| Water | p-Toluene sulfonic acid (p-TSA) | One-pot three-component synthesis | tandfonline.com |
| Water | CuFe₂O₄ nanoparticles | General quinoline synthesis | rsc.org |
| Glycerol | Niobium(V) chloride (NbCl₅) | Condensation of o-aminobenzophenone | wiley.com |
| Water | Sulfamic Acid | One-pot MCR | walshmedicalmedia.com |
Reaction Mechanisms and Chemical Reactivity of Quinoline 5 Sulfonic Acid
Nucleophilic Substitution Reactions of the Sulfonic Acid Moiety
The sulfonic acid group of quinoline-5-sulfonic acid can undergo nucleophilic substitution, a key reaction for the synthesis of various derivatives, most notably sulfonamides.
Mechanistic Pathways for Sulfonamide Formation
The formation of sulfonamides from this compound typically proceeds through an intermediate, the corresponding sulfonyl chloride. This transformation is a critical step in the synthesis of a diverse range of sulfonamide derivatives. ekb.eg
The classical and most widely used method involves the reaction of the sulfonic acid with a chlorinating agent, such as thionyl chloride or chlorosulfonic acid, to form quinoline-5-sulfonyl chloride. acs.org This sulfonyl chloride is a highly reactive electrophile. The subsequent reaction with a primary or secondary amine, acting as a nucleophile, displaces the chloride ion to form the sulfonamide. ekb.egnih.gov The reaction is often carried out in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride generated during the reaction. ekb.egnih.gov
Recent advancements have explored alternative methods for sulfonamide synthesis. One such method involves the use of trichloroacetonitrile (B146778) and triphenylphosphine (B44618) to convert the sulfonic acid to the sulfonyl chloride in situ, which then reacts with an amine to yield the sulfonamide. ekb.eg Microwave-assisted synthesis has also been employed to accelerate the reaction, which proceeds via the sulfonyl chloride intermediate. ekb.eg
The general mechanism for sulfonamide formation can be summarized as follows:
Activation of the Sulfonic Acid: The sulfonic acid is converted to a more reactive species, typically a sulfonyl chloride.
Nucleophilic Attack: An amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
Elimination: The chloride ion is eliminated, and a proton is removed from the nitrogen atom, often by a base, to yield the final sulfonamide product.
Below is a table summarizing various reagents used for the synthesis of sulfonamides from sulfonic acids:
| Reagent System | Intermediate | Amine Type | Notes |
| Thionyl Chloride / Chlorosulfonic Acid | Sulfonyl Chloride | Primary/Secondary | Classical and widely used method. acs.org |
| Trichloroacetonitrile / Triphenylphosphine | Sulfonyl Chloride | Aliphatic, Aromatic, Heterocyclic | Offers a broader scope for the amine component. ekb.eg |
| 2,4,6-trichloro-[1,3,5]-triazine / TEA | Sulfonyl Chloride | Allylamine | Microwave-assisted method leading to high yields. ekb.eg |
Electrophilic Substitution Reactivity on the Quinoline (B57606) Aromatic System
The quinoline ring system is susceptible to electrophilic substitution reactions, although it is generally less reactive than benzene (B151609). The presence of the deactivating sulfonic acid group at the 5-position further influences the position of subsequent substitutions. Electrophilic attack on the unsubstituted quinoline ring typically occurs at the C-5 and C-8 positions. uop.edu.pkslideshare.netscribd.com
Vigorous reaction conditions are often required for electrophilic substitution on quinoline. uop.edu.pkscribd.com For instance, nitration with fuming nitric acid in the presence of fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation with fuming sulfuric acid at elevated temperatures can introduce a second sulfonic acid group. uop.edu.pk The directing effect of the existing sulfonic acid group at C-5 would generally direct incoming electrophiles to other positions on the benzenoid ring.
Oxidation and Reduction Chemistry
The this compound molecule can undergo both oxidation and reduction reactions, targeting either the quinoline ring system or the sulfonic acid group and its precursors.
Oxidation of Sulfanyl (B85325) Groups to Sulfonic Acid Derivatives
While this compound itself contains a fully oxidized sulfur atom, the synthesis of this compound can involve the oxidation of a sulfanyl (-SH) or thiol group. The oxidation of thiols is a common method for the preparation of sulfonic acids. georganics.sk For related compounds like 8-sulfanylthis compound, the sulfanyl group can be oxidized to a sulfonic acid derivative using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reductive Transformations of Sulfonic Acid Groups
The sulfonic acid group is generally resistant to reduction. However, under specific conditions, it can be reduced to sulfinate or sulfenate derivatives using powerful reducing agents like lithium aluminum hydride or sodium borohydride. Another significant reductive transformation involves the reductive cyclization of related nitro compounds to form the quinoline ring system, a common strategy in quinoline synthesis. mdpi.com For example, the reduction of a nitro group to an amino group by Fe/HCl can initiate a cyclization to form a dihydroquinoline intermediate, which then aromatizes to the quinoline. mdpi.com
Photosensitized Oxidation Mechanisms and Singlet Oxygen Involvement
Photosensitized oxidation is a process where a photosensitizer absorbs light and transfers the energy to another molecule, often oxygen, leading to oxidation. photobiology.info These reactions are broadly classified as Type I (radical-mediated) and Type II (singlet oxygen-mediated) mechanisms. photobiology.inforesearchgate.net
In the context of quinoline derivatives, such as 8-hydroxythis compound, studies have shown that photosensitized oxidation can occur. tsijournals.com In a typical Type II mechanism, a photosensitizer, like methylene (B1212753) blue, absorbs light and is excited to its singlet state, followed by intersystem crossing to the longer-lived triplet state. photobiology.infotsijournals.com This triplet sensitizer (B1316253) can then transfer its energy to ground-state triplet oxygen (³O₂) to generate the highly reactive singlet oxygen (¹O₂). tsijournals.comnih.gov This singlet oxygen is the primary oxidizing species that reacts with the substrate. tsijournals.com The rate of such reactions can be influenced by factors like pH, and the concentrations of the sensitizer, substrate, and oxygen. photobiology.infotsijournals.com The involvement of singlet oxygen can be confirmed by observing a faster reaction rate in deuterated solvents and quenching of the reaction by specific singlet oxygen quenchers like sodium azide. photobiology.infonih.gov
Intramolecular Proton Transfer Processes and Tautomerization
The structure of 8-hydroxythis compound (8-HQS), featuring a hydroxyl group (-OH) at position 8 and a nitrogen atom in the quinoline ring, facilitates a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). rsc.org In the ground state, the molecule exists predominantly in its enol form. However, upon photoexcitation, the electronic distribution changes, significantly increasing the acidity of the phenolic proton and the basicity of the quinoline nitrogen atom. rsc.org This change drives the transfer of the proton from the oxygen atom to the nitrogen atom, creating an excited-state keto-tautomer. rsc.org
This process can be summarized as:
Ground State: Primarily exists as the stable enol tautomer.
Excitation: Absorption of light promotes the molecule to an excited electronic state.
ESIPT: An ultrafast, often barrierless, transfer of a proton from the hydroxyl group to the ring nitrogen occurs. rsc.orgnih.gov
Emission: The resulting keto-tautomer is fluorescent, emitting light at a longer wavelength (a large Stokes shift) compared to the absorption wavelength of the enol form before returning to the ground state. rsc.org
Theoretical studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in elucidating the photophysical properties and the mechanism of this tautomerization. researchgate.net These calculations help characterize the absorption and emission spectra of the different species (cationic, neutral, anionic) of 8-HQS in solution as a function of pH and provide insight into the energetics of the phototautomerization reaction. researchgate.net The strong intramolecular hydrogen bond between the hydroxyl group and the ring nitrogen is a key prerequisite for this reaction. rsc.orgtsijournals.com In some related molecular systems, the dynamics of ESIPT can be influenced by the rigidity of the molecular structure and the specific vibrational modes excited. nih.gov
The chelation of 8-HQS with metal ions can restrict this ESIPT process. For instance, when complexed with ions like Zn²⁺, the proton transfer is inhibited, leading to a significant enhancement in fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). researchgate.net
Kinetic Investigations of this compound Reactions
Kinetic studies on 8-hydroxythis compound and its derivatives have provided quantitative insights into their reaction rates and mechanisms. These investigations often focus on complex formation with metal ions and oxidation-reduction reactions.
Photosensitized Oxidation: The kinetics of the photosensitized oxidation of 8-hydroxythis compound (referred to as 8-HQ-5-SA in the study) have been investigated using methylene blue as a sensitizer. tsijournals.com The reaction, studied in an alkaline medium under visible light, involves the formation of singlet oxygen (¹O₂) which then oxidizes the substrate to form quinoline-5,8-quinone as a product. tsijournals.com
The rate of this photosensitized reaction was found to be dependent on several factors:
pH: The reaction rate increases significantly in the pH range of 4 to 11, after which it becomes constant. No reaction was observed at a pH below 3. tsijournals.com
Substrate and Sensitizer Concentration: The reaction rate is influenced by the concentrations of both 8-HQS and the methylene blue sensitizer. tsijournals.com
Light Intensity: The intensity of the incident light affects the rate of the photoreaction. tsijournals.com
A pseudo-first-order rate constant can be determined by monitoring the change in absorbance of the 8-HQS solution over time. tsijournals.com
Complexation Reactions: Stopped-flow kinetic studies have been employed to investigate the formation of metal complexes with 8-quinolinol-5-sulfonic acid (hqs). For example, the coordination with aluminum(III) has been examined. tandfonline.com These studies revealed that the formation of mixed-ligand complexes proceeds through the reaction of a mono-complex with both the protonated (Hhqs⁻) and deprotonated (hqs²⁻) forms of the ligand. tandfonline.com The formation of the tris-hqs complex involves reactions of both [Al(H₂O)₆]³⁺ and its hydrolyzed form [Al(OH)(H₂O)₅]²⁺ with different species of the ligand. tandfonline.com
Redox Reactions: The kinetics of the oxidation of 7-iodo-8-hydroxy-quinoline-5-sulfonic acid by cerium(IV) in sulfuric acid solutions have also been studied. researchgate.net This research focuses on the kinetic and thermodynamic characteristics of the intermediate cerium(IV) complexes that form in the first stage of the reaction. The studies determine the stability constants and the rate constants of the intramolecular redox decomposition of these intermediates, leading to a proposed reaction model and a general rate equation for the observed redox process. researchgate.net
Theoretical and Computational Investigations of Quinoline 5 Sulfonic Acid Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of quinoline-5-sulfonic acid and its derivatives. These computational methods provide detailed insights into the electronic structure, reactivity, and spectroscopic characteristics of these compounds, complementing experimental findings.
DFT methods are widely used to optimize the molecular geometry and predict a range of properties for this compound systems. researchgate.netbohrium.com For instance, the B3LYP functional combined with various basis sets, such as 6-31+G(d,p) and 6-311++G(d), has been successfully applied to determine the structural and electronic properties of these molecules. researchgate.netuantwerpen.be These calculations are crucial for understanding the fundamental characteristics that govern the behavior of this compound in different chemical environments. researchgate.netbohrium.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. bohrium.comsci-hub.se The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. sci-hub.se
In studies of quinoline (B57606) derivatives, HOMO-LUMO analysis reveals how structural modifications influence the electronic behavior of the molecule. uantwerpen.be For a cocrystal of 8-hydroxy this compound (HQS) and 5-chloro-8-hydroxyquinoline (B194070) (CHQ), the HOMO-LUMO gap was found to be 2.394 eV. sci-hub.se This value is smaller than that of the individual parent molecules, suggesting increased chemical reactivity for the cocrystal. sci-hub.se A smaller energy gap facilitates electron excitation from the HOMO to the LUMO, which can be correlated with enhanced biological activity. sci-hub.se The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. sci-hub.se The distribution of these orbitals provides insight into the sites of electrophilic and nucleophilic attack. uantwerpen.be
Table 1: Frontier Molecular Orbital Energies and Related Properties
| Molecule/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 8-hydroxy this compound (HQS) | - | - | 2.506 sci-hub.se |
| 5-chloro-8-hydroxyquinoline (CHQ) | - | - | 3.119 sci-hub.se |
| HQS-CHQ Cocrystal | - | - | 2.394 sci-hub.se |
| 8-hydroy-2-methyl quinoline | -8.475 uantwerpen.be | - | 1.628 uantwerpen.be |
Data sourced from DFT calculations reported in the literature.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface, thereby identifying regions prone to electrophilic and nucleophilic attack. sci-hub.setandfonline.com These maps use a color-coded scale to represent different potential values, with red indicating electron-rich (negative potential) regions and blue indicating electron-deficient (positive potential) regions. tandfonline.com
For a cocrystal of 8-hydroxy this compound and 5-chloro-8-hydroxyquinoline, the MEP plot shows a positive potential around the hydrogen atom bonded to the nitrogen atoms. researchgate.netsci-hub.se Conversely, negative potentials are observed on the oxygen atoms and the phenyl rings, highlighting these as likely sites for electrophilic interaction. researchgate.netsci-hub.se In derivatives like 8-hydroy-2-methyl quinoline, negative regions are found over the PhI ring and the oxygen atom, while for 5,7-dichloro-8-hydroy-2-methyl quinoline, the negative potential is concentrated over the oxygen atom. uantwerpen.be This analysis is crucial for understanding intermolecular interactions and chemical reactivity. tandfonline.com
Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge delocalization, hyperconjugative interactions, and the stability of molecules. uantwerpen.beias.ac.in This method examines the interactions between filled donor NBOs and empty acceptor NBOs, with the stabilization energy (E(2)) quantifying the strength of these interactions. eurjchem.com
In this compound systems, NBO analysis has been used to understand the delocalization of electron density. For instance, in a cocrystal involving 8-hydroxy this compound, the bond lengths C1–C2 (1.3750 Å) and C27–C28 (1.3709 Å) are shorter than C2–C3 (1.4272 Å) and C26–C30 (1.4165 Å), which is attributed to electron delocalization. sci-hub.se The presence of a C–OH group also influences bond lengths due to electron delocalization. sci-hub.se Strong stabilization interactions, such as those between π(C1–C6) and π*(C2–C3) orbitals, are identified through second-order perturbation theory, with interaction energies indicating significant charge transfer and stabilization. ias.ac.in
Table 2: Selected Second-Order Perturbation Energies in a Cyclohexadiene Derivative
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) |
|---|
This table is illustrative of the type of data obtained from NBO analysis, with specific values being system-dependent.
DFT calculations are instrumental in assigning and interpreting vibrational spectra (FT-IR and Raman) of this compound and its derivatives. sci-hub.se By calculating the theoretical vibrational frequencies, a detailed assignment of the fundamental modes of the compound can be achieved. sigmaaldrich.cn A scaling factor is often applied to the calculated wavenumbers to improve agreement with experimental data. uantwerpen.be
For a cocrystal of 8-hydroxy this compound (HQS) and 5-chloro-8-hydroxyquinoline, the SO2 stretching modes were identified at 1085 cm⁻¹ (IR) and 1094 cm⁻¹ (Raman), which correspond to the theoretical value of 1306, 1095 cm⁻¹ from DFT calculations. sci-hub.se In the case of 8-hydroxy this compound alone, the S=O stretching bands are assigned at 1213 cm⁻¹, 1030 cm⁻¹, and 699 cm⁻¹. sci-hub.se The C-O stretching mode for this compound is found at 1255 cm⁻¹. sci-hub.se Shifts in these vibrational frequencies upon cocrystal formation are indicative of hydrogen bonding and other intermolecular interactions. sci-hub.se
Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for 8-Hydroxy this compound Systems
| Vibrational Mode | HQS (Experimental) | HQS-CHQ Cocrystal (Experimental IR) | HQS-CHQ Cocrystal (Experimental Raman) | HQS-CHQ Cocrystal (Theoretical DFT) |
|---|---|---|---|---|
| SO2 stretching | 1213, 1030 sci-hub.se | 1085 sci-hub.se | 1094 sci-hub.se | 1306, 1095 sci-hub.se |
| SO stretching | 699 sci-hub.se | 785 sci-hub.se | 784 sci-hub.se | - |
Non-covalent interactions play a crucial role in the supramolecular assembly and crystal packing of molecules. jconsortium.com NCI analysis, often visualized through reduced density gradient (RDG) plots, helps in identifying and characterizing these weak interactions, such as hydrogen bonds and van der Waals forces. eurjchem.comscilit.com
The non-linear optical (NLO) properties of quinoline derivatives are of significant interest for applications in optoelectronics and materials science. nih.govsemanticscholar.org DFT calculations can predict NLO properties by evaluating the electric dipole moment, linear polarizability, and first and second hyperpolarizabilities. uantwerpen.besemanticscholar.org Quinoline and its derivatives are considered promising candidates for NLO materials due to the extended π-electron delocalization within the quinoline moiety. uantwerpen.benih.gov A large HOMO-LUMO energy gap is generally associated with lower NLO activity, while a smaller gap suggests higher polarizability and potentially significant NLO effects. nih.gov For some quinoline derivatives, the calculated first hyperpolarizability values demonstrate their potential as NLO materials. uantwerpen.be
Vibrational Mode Assignment and Spectral Interpretation
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound and its derivatives, methods like Density Functional Theory (DFT) are commonly employed to calculate the optimized geometry. researchgate.netsci-hub.se These calculations provide crucial data on bond lengths, bond angles, and dihedral angles.
In a study on a cocrystal of 8-hydroxy this compound (HQS) and 5-chloro-8-hydroxyquinoline (CHQ), the geometry was optimized using DFT. sci-hub.se The calculations revealed specific bond lengths that are influenced by the electronic effects of the substituents. For instance, the C–S bond length in the sulfonic acid group was calculated to be 1.7783 Å. sci-hub.se The S=O bond lengths were determined to be 1.4674 Å and 1.4625 Å. sci-hub.se Such data are in general agreement with reported values from experimental crystallographic studies, validating the accuracy of the computational models. sci-hub.se The delocalization of electrons due to the presence of the hydroxyl group and the quinoline ring system also affects bond lengths within the rings. sci-hub.se
Table 1: Selected Optimized Geometrical Parameters for an 8-Hydroxy this compound Containing Cocrystal Data sourced from DFT calculations. sci-hub.se
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C–S | 1.7783 Å |
| Bond Length | S=O | 1.4674 Å |
| Bond Length | S=O | 1.4625 Å |
| Bond Length | C–O (hydroxyl) | 1.3383 Å |
| Bond Angle | O-S-O | 122.2° |
| Bond Angle | O-S-C | 108.4° / 104.2° |
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For a relatively rigid structure like this compound, the primary conformational flexibility lies in the orientation of the sulfonic acid group relative to the quinoline ring. Computational methods can map the potential energy surface to identify the most stable conformer, which is essential for accurately predicting other molecular properties.
Prediction of Chemical Reactivity and Selectivity
Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules. For this compound, these predictions are often based on the analysis of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP) surfaces, and Fukui functions. researchgate.netuantwerpen.be
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. eurjchem.com
Molecular Electrostatic Potential (MEP) maps are particularly useful for predicting reactive sites for electrophilic and nucleophilic attacks. uantwerpen.beresearchgate.net The MEP surface visualizes the charge distribution on the molecule, with negative regions (typically colored red or yellow) indicating sites prone to electrophilic attack, and positive regions (colored blue) indicating sites for nucleophilic attack. uantwerpen.be For quinoline derivatives, negative potentials are often located on nitrogen and oxygen atoms and the phenyl rings, while positive potentials are found around hydrogen atoms. sci-hub.seuantwerpen.beresearchgate.net
Experimentally, quinoline undergoes electrophilic substitution reactions, such as nitration and sulfonation, primarily at the C-5 and C-8 positions of the benzene (B151609) ring. uop.edu.pk Conversely, nucleophilic substitution tends to occur at the C-2 or C-4 position of the pyridine (B92270) ring. uop.edu.pk Computational methods like the RegioSQM method, which analyzes the results of semi-empirical quantum mechanics calculations, can predict the regioselectivity of such electrophilic aromatic substitutions with a high degree of accuracy. amazonaws.com Fukui functions also provide valuable insights into characterizing selectivity in quinoline derivatives. researchgate.net
Computational Modeling of Solvent Effects (e.g., Polarizable Continuum Model)
Reactions and molecular properties are significantly influenced by the solvent. Computational models are used to simulate these effects, with the Polarizable Continuum Model (PCM) being one of the most common methods. wikipedia.orgnumberanalytics.com PCM treats the solvent not as individual molecules but as a continuous medium with a defined dielectric constant (ε), which makes the calculations computationally feasible. wikipedia.orgnumberanalytics.com The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the polarized solvent. q-chem.com
The PCM method is widely available in quantum chemistry software packages and can be used with DFT calculations to model systems in various solvents. wikipedia.org For example, the integral equation formalism (IEF) version of PCM (IEF-PCM) has been used to study quinoline derivatives in solvents like water, ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO). eurjchem.comscilit.com These models are crucial for accurately calculating properties that are highly sensitive to the solvent environment, such as absorption spectra and acid dissociation constants (pKa). eurjchem.comscilit.comresearchgate.net While powerful for modeling electrostatic interactions, PCM has limitations where non-electrostatic effects like specific hydrogen bonds are dominant. wikipedia.org In such cases, hybrid models that include a few explicit solvent molecules in addition to the continuum can provide more accurate results. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that attempt to correlate the chemical structure of a series of compounds with their biological activity or other properties. d-nb.info By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. researchgate.net
QSAR models have been developed for various classes of compounds, including quinoline and sulfonamide derivatives. d-nb.inforesearchgate.net In one study, a QSAR model was created to predict the aerobic biodegradability of 194 N-heterocyclic compounds, including quinolines. d-nb.info The model identified specific molecular fragments that were statistically linked to either efficient (activating fragments) or poor (inactivating fragments) biodegradability. d-nb.info The resulting models showed high internal consistency and predictive power in cross-validation tests. d-nb.info
Another study focused on quinazoline (B50416) sulfonamides as inverse agonists for the human histamine (B1213489) H₄ receptor (H₄R). acs.org A QSAR equation was developed that described the interaction of a series of these ligands with the receptor, optimizing for H₄R affinity by introducing various sulfonamide substituents. acs.org
Table 2: Examples of QSAR Studies on Quinoline and Sulfonamide Derivatives
| Study Focus | Compound Class | Property Modeled | Key Findings |
| Biodegradation Prediction d-nb.info | N-heterocycles (including quinolines) | Aerobic Biodegradability | Identified 17 activating and 16 inactivating molecular fragments. Cross-validation showed ~70% correct predictions. |
| Receptor Affinity acs.org | Quinazoline Sulfonamides | Histamine H₄ Receptor (H₄R) Affinity | Developed a QSAR equation to optimize ligand affinity; identified a sulfonamide analogue with high potency. |
| Antimalarial Activity researchgate.net | 2,4-diamino-6-quinazoline sulfonamides | Antimalarial Activity | Modeled activity using topological indices (Wiener and Szeged); multiparametric regressions improved model accuracy. |
These studies demonstrate the utility of QSAR in environmental science and medicinal chemistry for screening compounds and rationalizing structure-activity relationships.
Molecular Dynamics Simulations for System Behavior
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of a molecule, including its conformational changes and interactions with its environment, such as a solvent or a biological receptor. nih.gov
MD simulations have been applied to quinoline derivatives to investigate various properties. In one study, MD was used alongside DFT to study the reactive properties of 8-hydroxythis compound. dntb.gov.ua Another investigation used MD to assess the potential of certain quinoline derivatives to act as inhibitors of the acetylcholinesterase enzyme, which is relevant to Alzheimer's disease. nih.gov These simulations tracked the dynamic behavior of the quinoline compounds within the enzyme's active site, identifying key intermolecular interactions and calculating binding energies to predict inhibitory potential. nih.gov
Furthermore, MD simulations can be used to probe a molecule's stability and reactivity. For instance, bond dissociation energies (BDE) and radial distribution functions (RDF) can be calculated from MD trajectories to investigate a molecule's sensitivity towards processes like autoxidation and hydrolysis. researchgate.net
Theoretical Determination of Acid Dissociation Constants (pKa Values)
The acid dissociation constant (pKa) is a critical physicochemical property that describes the extent of ionization of a compound in solution. Theoretical methods, particularly those combining DFT with a solvent model like PCM, can be used to compute pKa values. researchgate.net The calculation is based on the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. researchgate.netscm.com
For polyprotic acids like 8-hydroxythis compound, which has multiple ionizable groups (sulfonic acid, phenol, and protonated quinoline nitrogen), computational protocols can determine the multiple pKa values. researchgate.net A study on 8-hydroxythis compound used a DFT-based protocol with the PCM to treat bulk solvent effects. researchgate.net To improve accuracy, the model also included explicit water molecules to account for direct solute-solvent interactions. researchgate.net The computed pKa values were found to be in good agreement with experimental data, and the calculations helped to confirm that the first pKa (for the sulfonic acid group) is negative. researchgate.net
Table 3: Computed vs. Experimental pKa Values for 8-Hydroxythis compound Data sourced from theoretical calculations and experimental literature. researchgate.net
| Dissociation Step | Functional Group | Computed pKa | Experimental pKa |
| pKa1 | Sulfonic Acid (-SO₃H) | Negative | < 0.5 |
| pKa2 | Quinolium Nitrogen (-NH⁺) | 3.82 | 3.93 |
| pKa3 | Phenolic Hydroxyl (-OH) | 8.28 | 8.41 |
The ability to accurately predict pKa values is essential for understanding a molecule's behavior in different pH environments, which is fundamental in fields ranging from analytical chemistry to pharmacology. nih.gov
Coordination Chemistry of Quinoline 5 Sulfonic Acid and Its Metal Complexes
Ligand Design Principles and Coordination Modes
The coordination behavior of quinoline-5-sulfonic acid is primarily dictated by its structural features, which allow for various modes of interaction with metal ions.
Multidentate Chelation Characteristics (e.g., O-N-O type Ligands)
This compound and its derivatives can function as multidentate ligands, offering multiple binding sites to a central metal ion. While the parent 8-hydroxyquinoline (B1678124) typically acts as a bidentate ligand through its phenolic oxygen and quinoline (B57606) nitrogen, derivatives can exhibit higher denticity. For instance, 8-hydroxy-7-[(2'-carboxy-1'-phenyl)azo]-quinoline-5-sulfonic acid (H₃pqs) acts as a terdentate O-N-O type ligand, coordinating to aluminum(III) through the carboxyhydroxyazo group. tandfonline.com This multidentate chelation leads to the formation of stable, often octahedral, complexes. tandfonline.com The geometry of the ligand plays a crucial role in determining the coordination mode; steric hindrance from bulky substituents can influence which donor atoms participate in complex formation. tandfonline.com
Formation of Stable Metal Ion Complexes
This compound is known to form stable complexes with a wide array of metal ions. osti.govmedcraveonline.com The stability of these complexes is comparable to those formed with 8-quinolinol, with the primary difference arising from the lower basicity of the sulfonate ligand. osti.gov The formation constants for various metal chelates have been determined, providing a quantitative measure of their stability. osti.gov The inherent stability of these complexes is a key factor in their utility in various applications, from analytical chemistry to the development of new materials. solubilityofthings.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound has been extensively explored, leading to a diverse range of coordination compounds with various transition and main group metals.
Complexation with Transition Metal Ions (e.g., Cu(II), Fe(III), Ni(II), Pt(II), V(V))
This compound readily forms complexes with numerous transition metal ions. For example, a tris(8-hydroxythis compound) iron(III) complex, Fe(HQS)₃, has been synthesized and characterized. scientific.netresearchgate.net In this complex, the iron atom is centrally located and coordinated by three HQS ligands. scientific.net The synthesis is often achieved by reacting the ligand with a metal salt, such as FeCl₃·6H₂O, in a suitable solvent like ethanol (B145695) under solvothermal conditions. researchgate.net
Complexes with other transition metals like copper(II) and nickel(II) have also been reported. nih.gov For instance, Cu(II) complexes with a 2:1 molar ratio of HQS to Cu²⁺ have been prepared. nih.gov Vanadium complexes, specifically oxovanadium(IV) and oxovanadium(V) complexes with the related 7-iodo-8-hydroxythis compound (ferron), have been synthesized and characterized spectroscopically. scielo.br The coordination in these cases typically involves the nitrogen of the heterocycle and the phenolic oxygen, leaving the sulfonate group uncoordinated. scielo.br The study of these complexes is crucial for understanding their electronic and structural properties.
| Metal Ion | Complex Formula (Example) | Synthesis Method (Example) | Reference |
| Fe(III) | [Fe(HQS)₃] | Solvothermal reaction of HQS and FeCl₃·6H₂O in ethanol. | researchgate.net |
| Cu(II) | SQ.Cu²⁺ (2:1 molar ratio) | Reaction of HQS and a Cu²⁺ salt. | nih.gov |
| Ni(II) | [Ni(IHQS)(4,4′-bipy)₀.₅(H₂O)₂]n | Hydrothermal synthesis with 7-iodo-8-hydroxythis compound (IHQS) and 4,4′-bipyridyl. | researchgate.net |
| V(V) | K[VOL₂O]·4H₂O (L = potassium salt of 7-iodo-8-hydroxythis compound) | Reaction of the ligand with a vanadium salt. | scielo.br |
Complexation with Main Group Metal Ions (e.g., Al(III), Ba(II), Sr(II), Hg(II), Boron)
Beyond transition metals, this compound and its derivatives also form stable complexes with main group metal ions. Aluminum(III) complexes have been a subject of interest, particularly in the context of mixed-ligand species. tandfonline.comtandfonline.com Spectrophotometric studies have provided evidence for the formation of Al(III) complexes with 8-quinolinol-5-sulfonate (hqs). tandfonline.com
Complexes with alkaline earth metals like barium(II) and strontium(II) have been synthesized with the related ligand 8-hydroxy-7-iodothis compound. researchgate.net In the barium complex, the Ba²⁺ ion is nine-coordinate, bound to oxygen atoms from three different sulfonate groups, the chelating nitrogen and oxygen of the oxine ring, and three water molecules. researchgate.net The strontium complex is isomorphous with the corresponding calcium complex. researchgate.net
Mercury(II) has been shown to form a complex with 8-hydroxy-7-iodo-5-quinolinesulfonic acid where the coordination geometry around the mercury is a distorted square planar. researchgate.net Boron complexes have also been synthesized by reacting 8-hydroxythis compound with pyridineboronic acids, resulting in zwitterionic monoboron complexes with tetrahedral geometry around the boron atom. mdpi.comuaem.mx
| Metal Ion | Complex Formula (Example) | Coordination Geometry (Example) | Reference |
| Al(III) | [Al(hqs)ₓ] | Octahedral (in mixed ligand complexes) | tandfonline.comtandfonline.com |
| Ba(II) | [Ba(C₉H₅INO₄S)(H₂O)₃]·H₂O | Nine-coordinate monocapped antiprismatic | researchgate.net |
| Sr(II) | [Sr(C₉H₅INO₄S)₂(H₂O)₂]·H₂O | Pentagonal–bipyramidal | researchgate.net |
| Hg(II) | [Hg(C₉H₅INO₄S)Cl(H₂O)] | Distorted square planar | researchgate.net |
| Boron | Zwitterionic monoboron complex | Tetrahedral | mdpi.com |
Formation of Mixed-Ligand Coordination Species
The formation of mixed-ligand complexes involving this compound has been investigated, particularly with aluminum(III). tandfonline.comtandfonline.com Studies have shown that a mono-nqs (where nqs is 8-hydroxy-7-[(6'-sulfo-2'-naphthyl)azo]-quinoline-5-sulfonate) complex can react with hqs (8-quinolinol-5-sulfonate) to form a mixed-ligand species. tandfonline.com The formation of these mixed-ligand complexes is often driven by steric factors, where a less bulky ligand like hqs can coordinate to a metal center already bound by a bulkier ligand. tandfonline.com However, the formation of mixed-ligand complexes is not always favorable. For instance, potentiometric studies on systems containing beryllium(II), 8-hydroxy-quinoline-5-sulfonic acid, and another ligand like benzohydroxamic acid or salicylic (B10762653) acid revealed that mixed-ligand complexes did not form, despite the high stability of the binary complexes. osti.gov
Structural Elucidation of Metal Complexes
The three-dimensional arrangement of atoms in metal complexes, including the geometry and stereochemistry, is fundamental to understanding their chemical and physical properties. numberanalytics.com For complexes of this compound, these structural features dictate their reactivity, stability, and potential applications. numberanalytics.com
Determination of Coordination Geometry and Stereochemical Arrangement
The coordination geometry of metal complexes with this compound and its derivatives is diverse and dependent on the metal ion. X-ray diffraction studies have been instrumental in revealing these structures.
For instance, in a sodium complex, [Na(C₂₂H₁₉N₄O₄S)(CH₃CN)]n, the sodium ion exhibits a distorted square-pyramidal coordination geometry. iucr.org It coordinates with one nitrogen and one oxygen atom from the quinolinol part of the ligand, two oxygen atoms from the sulfonate groups of adjacent ligands, and one nitrogen atom from an acetonitrile (B52724) solvent molecule. iucr.org In another example, a uranyl complex, [U(C₉H₄INO₄S)O₂(H₂O)₃]·2H₂O, the uranium ion displays a seven-coordinate pentagonal bipyramidal geometry, coordinated by the nitrogen and oxygen atoms of the 7-iodo-8-oxidoquinoline-5-sulfonate dianion and three water molecules. researchgate.net
Boron complexes with 8-hydroxythis compound (8HQSA) have also been synthesized and characterized, revealing tetrahedral geometry around the boron atom. mdpi.com In these zwitterionic monoboron complexes, a B←N coordination bond is formed, creating a five-membered C₂BNO ring fused to the quinoline skeleton. mdpi.com The bond angles around the boron atoms indicate a distorted tetrahedral geometry. mdpi.com
Complexes of various other metals with a derivative, 7-iodo-8-hydroxythis compound (ferron), have been shown to adopt different geometries. Manganese, iron, copper, zinc, tungsten, and mercury complexes typically exhibit octahedral geometry. researchgate.net In contrast, cobalt and nickel complexes are tetrahedral, while selenium and palladium complexes are square planar. researchgate.net A vanadium complex with a 2:1 ligand-to-metal ratio adopts a square pyramidal geometry. researchgate.net
The stereochemistry of these complexes is a critical aspect, influencing their reaction mechanisms. numberanalytics.com The spatial arrangement of ligands around the central metal atom can create stereoisomers, such as geometric (cis-trans) and optical isomers, which can have distinct properties and reactivity. numberanalytics.com For example, the arrangement of ligands can lead to steric hindrance, affecting the accessibility of the metal center and thus its reactivity. numberanalytics.com
Table 1: Coordination Geometries of Various Metal Complexes with this compound Derivatives
| Metal Ion | Ligand | Coordination Geometry |
|---|---|---|
| Sodium (Na⁺) | 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-8-hydroxyquinoline-5-sulfonato | Distorted Square-Pyramidal iucr.org |
| Uranyl (UO₂²⁺) | 7-iodo-8-oxidoquinoline-5-sulfonate | Pentagonal Bipyramidal researchgate.net |
| Boron (B³⁺) | 8-Hydroxythis compound | Distorted Tetrahedral mdpi.com |
| Manganese (Mn²⁺) | 7-iodo-8-hydroxythis compound | Octahedral researchgate.net |
| Iron (Fe³⁺) | 7-iodo-8-hydroxythis compound | Octahedral researchgate.net |
| Copper (Cu²⁺) | 7-iodo-8-hydroxythis compound | Octahedral researchgate.net |
| Zinc (Zn²⁺) | 7-iodo-8-hydroxythis compound | Octahedral researchgate.net |
| Cobalt (Co²⁺) | 7-iodo-8-hydroxythis compound | Tetrahedral researchgate.net |
| Nickel (Ni²⁺) | 7-iodo-8-hydroxythis compound | Tetrahedral researchgate.net |
Investigation of Supramolecular Organization within Metal Complexes
Hydrogen bonding is a prevalent feature in these complexes. In the crystal structure of a sodium complex with 8-hydroxyquinoline-5-sulfonate, a supramolecular network is formed. nih.gov Similarly, in boron complexes with 8-hydroxythis compound, the molecular components are linked by charge-assisted hydrogen bonds, as well as C−H···O contacts. The sulfonic acid group is often deprotonated, with the proton migrating to the quinoline nitrogen atom, which then participates in intermolecular hydrogen bonding. researchgate.netresearchgate.net In some structures, water molecules, both coordinated and uncoordinated, play a vital role in assembling the three-dimensional structure through an extensive network of O—H⋯O hydrogen bonds. researchgate.netresearchgate.net
π-π stacking interactions between the aromatic quinoline rings are another significant organizing force. rsc.orglibretexts.org These interactions occur when the aromatic rings stack face-to-face, contributing to the stability of the crystal lattice. libretexts.org In some cases, these interactions lead to the formation of dimers, which can further self-assemble into higher-dimensional architectures. rsc.org For example, in the crystal lattice of some quinoline derivatives, strong π–π stacking interactions between adjacent molecules lead to the formation of π-stacked dimers. nih.gov These dimers can then undergo further π–π stacking to form infinite chains. nih.gov The nature of these stacking interactions can vary, from head-to-tail arrangements to offset or stepped stacking. nih.gov A Cambridge Structural Database search revealed that π–π stacking is a common feature in metal complexes of functionalized quinoline-based ligands, occurring in 69% of cases. rsc.org
Hirshfeld surface analysis and 2D fingerprint plots are powerful tools used to visualize and quantify these intermolecular interactions. In boron complexes of 8-hydroxythis compound, these analyses have shown that while hydrogen bonds (O···H/H···O) make the largest contribution to the intermolecular interactions, π-interactions (C···H/H···C and C···C contacts) are also significant.
Ligand Substitution Reaction Kinetics and Mechanisms in Coordination Compounds
The study of ligand substitution reactions in coordination compounds provides crucial insights into their reactivity and the formation of more stable complexes. The kinetics and mechanisms of these reactions involving this compound and its derivatives have been investigated for various metal ions.
For aluminum(III) complexes, the coordination with derivatives of this compound can be complex, sometimes leading to the formation of mixed-ligand complexes. tandfonline.comtandfonline.comtandfonline.com For example, studies on the coordination of 8-quinolinol-5-sulfonate (hqs) to aluminum(III) complexes of 8-hydroxy-7-[(6'-sulfo-2'-naphthyl)azo]-quinoline-5-sulfonate have provided evidence for mixed-ligand complex formation. tandfonline.comresearchgate.net The formation of these mixed-ligand complexes was confirmed through electronic absorption spectral and other spectrophotometric equilibrium studies. tandfonline.com
Stopped-flow kinetic studies have revealed the pathways for these substitution reactions. tandfonline.com For instance, the formation of a mixed-ligand complex with a mono-nqs aluminum(III) complex proceeds through its reaction with both the protonated (Hhqs⁻) and deprotonated (hqs²⁻) forms of 8-quinolinol-5-sulfonic acid. tandfonline.com The formation of the tris-hqs complex, on the other hand, involves reactions of both [Al(H₂O)₆]³⁺ (with Hhqs⁻ and hqs²⁻) and [Al(OH)(H₂O)₅]²⁺ (with H₂hqs and Hhqs⁻). tandfonline.com
The kinetics of the interaction between indium(III) and 8-quinolinol-5-sulfonic acid (HQSA) have also been studied using stopped-flow techniques. nih.gov These studies identified three distinct reaction paths involving the interaction of In³⁺ with H₂L⁺ and HL, and MOH²⁺ with HL. nih.gov The reactivity of In³⁺ towards the uncharged form of HQSA was found to be significantly lower than expected, which was attributed to the ligand existing in both neutral and zwitterionic forms, with only the neutral form being reactive. nih.gov
In the context of reversed-phase ion-pair liquid chromatography of aluminum(III)-5-sulfoquinoline-8-ol (HQS) complexes, ligand-exchange reactions with phosphate (B84403) ions in the eluent have been observed. oup.com The appearance of two peaks on the chromatograms was interpreted as being due to the interconversion between different complex species, and the equilibrium and rate constants for this ligand-exchange reaction were estimated. oup.com
The oxidation of 7-iodo-8-hydroxy-quinoline-5-sulfonic acid by cerium(IV) has been shown to proceed through the formation of an intermediate complex. researchgate.net The stability and the rate of intramolecular redox decomposition of this intermediate have been determined. researchgate.net
Environmental Stability of this compound Metal Complexes
The environmental stability of metal complexes is a critical factor, particularly for applications where they might be released into the environment. The persistence and potential degradation of these complexes are of significant interest. researchgate.net
Studies have shown that substituting a sulfonic acid group onto the 8-hydroxyquinoline ligand can enhance the environmental stability of its metal complexes. researchgate.netresearchgate.net A notable example is the comparison between tris(8-hydroxyquinoline) aluminum (Alq₃) and tris(8-hydroxythis compound) aluminum (Al(qS)₃). researchgate.netresearchgate.nethku.hk Alq₃ is known to be sensitive to atmospheric exposure, with its photoluminescence decreasing over time. researchgate.netresearchgate.net In contrast, Al(qS)₃ exhibits improved stability. researchgate.netresearchgate.net
Electron spin resonance (ESR) measurements have indicated the absence of free radicals in Al(qS)₃, unlike Alq₃ which shows a strong ESR signal. researchgate.nethku.hk This suggests a greater intrinsic stability for the sulfonated complex. researchgate.nethku.hk Furthermore, photoluminescence (PL) studies of thin films annealed in humid air showed that Al(qS)₃ is more stable than Alq₃. researchgate.net The PL intensity of Al(qS)₃ films remained stable up to higher temperatures compared to Alq₃ films, indicating enhanced thermal and environmental stability. researchgate.nethku.hk
The increased water solubility of 8-hydroxythis compound (sulfoxine) compared to the unsubstituted 8-hydroxyquinoline makes it suitable for applications in aqueous environments, such as sensing and remediation of metal ions. The formation of stable chelates with toxic metals is a key aspect of their use in environmental remediation. However, the long-term fate and stability of these complexes in various environmental compartments require further investigation. The formation of metal complexes can also play a role in the toxicity of certain metals, as metal-induced toxicity can be linked to the formation of reactive oxygen and nitrogen species. tubitak.gov.tr
Advanced Spectroscopic and Analytical Characterization Techniques
Vibrational Spectroscopy for Structural Confirmation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in confirming the structural integrity of quinoline-5-sulfonic acid by identifying the characteristic vibrational modes of its functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. For derivatives of this compound, such as 8-hydroxythis compound (HQS), the FTIR spectrum reveals key vibrational signatures. chemicalbook.comsci-hub.se The sulfonic acid group (–SO₃H) is particularly prominent, with characteristic stretching vibrations of the S=O and C–S bonds. chemicalbook.comsci-hub.se
In studies of a cocrystal formed between 8-hydroxythis compound and 5-chloro-8-hydroxyquinoline (B194070), specific bands have been assigned. chemicalbook.com For instance, the SO₂ stretching modes are observed around 1085 cm⁻¹ in the infrared spectrum. chemicalbook.com In 8-hydroxythis compound itself, bands at 1213, 1030, and 699 cm⁻¹ have been assigned to the sulfonic acid group. chemicalbook.com The C-S stretching mode for 8-hydroxythis compound has been identified at 633 cm⁻¹ in the IR spectrum. The presence of the quinoline (B57606) ring is confirmed by its characteristic C=C and C=N stretching vibrations, although these can be influenced by substituent effects and intermolecular interactions, such as hydrogen bonding. chemicalbook.comrsc.org
Table 1: Selected FTIR Vibrational Frequencies for 8-Hydroxythis compound (HQS) and Related Compounds
| Vibrational Mode | Frequency (cm⁻¹) | Compound | Reference |
| SO₂ Stretching | 1085 | HQS-CHQ Cocrystal | chemicalbook.com |
| Sulfonic Acid Group | 1213, 1030, 699 | 8-Hydroxythis compound | chemicalbook.com |
| C–S Stretching | 633 | 8-Hydroxythis compound | |
| C=O Stretching | 1255 | 8-Hydroxythis compound | chemicalbook.com |
HQS-CHQ: 8-hydroxythis compound - 5-chloro-8-hydroxyquinoline cocrystal
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of the 8-hydroxythis compound-5-chloro-8-hydroxyquinoline cocrystal, the SO₂ stretching modes are observed at 1094 cm⁻¹. chemicalbook.com The S=O stretching mode is noted at 784 cm⁻¹. chemicalbook.com The C-S stretching mode for a related compound was reported at 632 cm⁻¹ in the Raman spectrum. These assignments, often supported by Density Functional Theory (DFT) calculations, are crucial for a definitive structural confirmation. chemicalbook.com
Table 2: Selected Raman Vibrational Frequencies for 8-Hydroxythis compound (HQS) and Related Compounds
| Vibrational Mode | Frequency (cm⁻¹) | Compound | Reference |
| SO₂ Stretching | 1094 | HQS-CHQ Cocrystal | chemicalbook.com |
| S=O Stretching | 784 | HQS-CHQ Cocrystal | chemicalbook.com |
| C–S Stretching | 632 | Related Benzenesulfonamide | |
| C=O Stretching | 1285 | HQS-CHQ Cocrystal | chemicalbook.com |
HQS-CHQ: 8-hydroxythis compound - 5-chloro-8-hydroxyquinoline cocrystal
Electronic Spectroscopy for Electronic Structure Analysis
Electronic spectroscopy techniques, including UV-Vis absorption and photoluminescence, are employed to investigate the electronic transitions and energy levels within the molecule, providing insight into its electronic structure and potential for light emission.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectra of quinoline derivatives are characterized by absorption bands originating from π-π* transitions within the aromatic quinoline ring system. For 8-hydroxythis compound in aqueous solution, absorption maxima are observed that are pH-dependent, reflecting the different ionization states of the sulfonic acid and hydroxyl groups. tsijournals.com The electronic absorption spectra of metal complexes of substituted quinoline-5-sulfonic acids, such as 7-iodo-8-hydroxythis compound (ferron), have been studied, showing characteristic bands that shift upon complexation. mdpi.com For instance, free ferron in water exhibits absorption maxima at approximately 198 nm, with shoulders at 220 and 230 nm. mdpi.com
Photoluminescence and Luminescence Spectroscopy
Photoluminescence spectroscopy measures the light emitted by a substance after it has absorbed photons. While this compound itself is not strongly luminescent, its derivatives, particularly 8-hydroxythis compound (HQS), exhibit significant fluorescence, especially upon chelation with metal ions. semanticscholar.org The fluorescence of HQS is often "turned on" or enhanced upon forming complexes with metal ions like zinc, cadmium, and aluminum. chemicalbook.comsemanticscholar.org
The electrochemiluminescence (ECL) of tris(8-hydroxythis compound)aluminum(III) has been reported, with an emission maximum (λmax) at 499 nm, which matches its photoluminescence emission spectrum. sci-hub.se This indicates that the emission originates from an excited state of the complex. sci-hub.se The fluorescence lifetime of a thin film of tris(8-hydroxythis compound) aluminum was measured to be 14 nanoseconds, suggesting that singlet-to-singlet transitions are responsible for the emission. These luminescent properties are highly dependent on the molecular environment, including solvent and the presence of quenching species. chemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are used to map out the carbon-hydrogen framework of the molecule.
Table 3: ¹H and ¹³C NMR Chemical Shifts for 8-Hydroxyquinoline-5-sulfonyl chloride
| Nucleus | Chemical Shift (ppm) | Solvent | Reference |
| ¹H | 7.44–9.84 | DMSO-d₆ | semanticscholar.org |
| ¹³C | 114.33–149.33 | DMSO-d₆ | semanticscholar.org |
Proton NMR (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic protons of the quinoline ring system exhibit characteristic chemical shifts and coupling patterns. The strongly electron-withdrawing sulfonic acid group significantly influences the electron density of the ring, causing the protons to be deshielded and appear at lower fields (higher ppm values). nih.gov The acidic nature of the sulfonic acid group can also lead to the formation of a zwitterion in certain conditions, where the pyridine (B92270) nitrogen becomes protonated, further affecting the chemical shifts of adjacent protons. nih.gov
The spectrum is expected to show a complex multiplet pattern for the seven aromatic protons. The specific chemical shifts and coupling constants (J-values) would allow for the precise assignment of each proton in the structure. For instance, studies on related quinoline derivatives confirm that the protons on the heterocyclic and benzenoid rings show distinct and interpretable splitting patterns.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound Protons
| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H2 | 8.8 - 9.2 | Doublet of doublets (dd) |
| H3 | 7.5 - 7.9 | Doublet of doublets (dd) |
| H4 | 8.0 - 8.4 | Doublet of doublets (dd) |
| H6 | 7.8 - 8.2 | Doublet (d) |
| H7 | 7.6 - 8.0 | Triplet (t) |
Note: These are estimated values based on general principles and data from related quinoline structures. Actual values may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would show nine signals corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts are influenced by the electronegativity of the attached groups and their position within the aromatic system. The carbon atom directly bonded to the sulfonic acid group (C5) would be significantly affected.
Research on derivatives, such as 8-hydroxythis compound and its cocrystals, provides a basis for interpreting the ¹³C NMR spectrum. researchgate.netresearchgate.net These studies, along with computational DFT calculations, are crucial for the precise assignment of each carbon resonance. researchgate.net
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Carbons
| Carbon Position | Expected Chemical Shift (δ, ppm) |
|---|---|
| C2 | 148 - 152 |
| C3 | 121 - 125 |
| C4 | 135 - 140 |
| C4a | 128 - 132 |
| C5 | 130 - 135 |
| C6 | 126 - 130 |
| C7 | 129 - 133 |
| C8 | 124 - 128 |
Note: These are estimated values based on general principles and data from related quinoline structures. Actual values may vary depending on the solvent and experimental conditions.
Advanced NMR Techniques (e.g., ⁵¹V NMR)
While ⁵¹V NMR is specific to vanadium-containing compounds, other multinuclear NMR techniques are invaluable for studying the interaction of this compound and its derivatives with metal ions. For example, the complexation of 8-hydroxyquinoline-5-sulfonate (a close derivative) with aluminum(III) has been extensively studied using ¹H, ¹³C, and ²⁷Al NMR spectroscopy. chemsrc.com Similarly, the study of gallium(III) complexes with 8-hydroxyquinoline-5-sulfonate has utilized ¹H, ¹³C, and ⁷¹Ga NMR. chemsrc.com These 1D and 2D NMR experiments provide detailed information on the coordination environment of the metal ion, the stoichiometry of the complexes, and the ligand exchange kinetics. chemsrc.comacs.org Such techniques are critical for understanding how this compound behaves as a ligand in coordination chemistry.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, MS would confirm the molecular weight of 209.22 g/mol . sielc.com
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. researchgate.netgoogle.com This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For HPLC-MS applications, it is noted that formic acid is a more suitable mobile phase component than phosphoric acid for compatibility with the mass spectrometer. sielc.com Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI-TOF) are commonly employed for analyzing such compounds and their complexes. bohrium.comsci-hub.se
X-ray Diffraction Techniques for Crystalline Structure
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
For example, the crystal structures of 8-hydroxy-7-iodothis compound and its salts reveal detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.goviucr.org In these structures, the sulfonic acid group is typically deprotonated, and the proton migrates to the quinoline nitrogen, forming a zwitterion. iucr.org This protonation leads to distinct changes in the geometry, such as an increase in the internal angle at the nitrogen atom. iucr.org Analysis of lithium and zinc salts of 8-hydroxythis compound further elucidates the coordination of the sulfonate and quinolinol groups to metal centers, revealing complex polymeric networks. researchgate.net These studies showcase the power of SCXRD to define the absolute structure and solid-state packing of quinoline-based sulfonic acids. eurjchem.com
Table 3: Representative Bond Lengths and Angles from a Related Structure (8-hydroxythis compound cocrystal)
| Parameter | Bond | Value | Reference |
|---|---|---|---|
| Bond Length | C–S | 1.7770 - 1.7873 Å | researchgate.net |
| Bond Length | S=O | 1.4413 - 1.4846 Å | researchgate.netsci-hub.se |
| Bond Length | C–N (pyridine) | 1.3126 - 1.3874 Å | sci-hub.se |
| Bond Angle | O-S-O | 112.2 - 122.2° | sci-hub.se |
Note: Data is derived from published crystal structures of derivatives and illustrates the type of information obtained from SCXRD.
Powder X-ray Diffraction for Bulk Crystalline Phases
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. This technique is essential for phase identification, assessing sample purity, and analyzing polycrystalline materials. bohrium.com
For derivatives of this compound, PXRD has been used to characterize newly synthesized materials, such as cocrystals and coordination polymers. researchgate.netsci-hub.se The PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), can be compared to patterns calculated from single-crystal data to confirm the bulk sample's identity. It is also used to study the crystallinity and stability of materials, for example, by comparing patterns before and after certain processes. bohrium.com
Electroanalytical Methods for Electrochemical Properties
Electroanalytical techniques are pivotal in understanding the redox behavior and interfacial properties of electroactive compounds like this compound derivatives. These methods provide insights into reaction mechanisms, kinetics, and quantitative analysis.
Polarography, a subclass of voltammetry using a dropping mercury electrode (DME), has been employed to investigate derivatives of this compound. Studies on compounds such as 8-hydroxy-7-(4-sulfo-1-naphthylazo)-5-quinolinesulfonic acid using Direct Current Polarography (DCP) and Differential Pulse Polarography (DPP) have provided information on their electrode reaction mechanisms. researchgate.net
Research on this azo-dye derivative revealed that the electrochemical reduction is pH-dependent. In acidic environments, the azo group undergoes reduction to an amino group, while in neutral and basic solutions, the reduction proceeds to a stable hydrazo compound. researchgate.net The polarographic behavior of 8-Quinolinol-5-sulfonic acid has also been a subject of study, indicating the utility of this technique for closely related structures. acs.org Furthermore, polarographic methods have been developed for the determination of trace metals, where a derivative, 8-hydroxy-7-iodo-quinoline-5-sulfonic acid, acts as a complexing agent for the target ion, which is then analyzed electrochemically. metrohm.com
Square Wave Voltammetry (SWV), a large-amplitude differential technique, offers high sensitivity and speed, making it suitable for studying quinoline-sulfonic acid compounds. The investigation of 8-hydroxy-7-(4-sulfo-1-naphthylazo)-5-quinolinesulfonic acid by SWV showed a single voltammetric peak, which corresponds to the reduction of the azo group. researchgate.net
A significant application of voltammetry is in the development of chemically modified electrodes. For instance, an electrode modified with 8-hydroxythis compound (8-HQS) has been used for the determination of copper (Cu(II)) ions via Square Wave Adsorptive Anodic Stripping Voltammetry (SWAdASV). researchgate.net In this method, the 8-HQS on the electrode surface chelates with Cu(II) ions, pre-concentrating them before the voltammetric scan. The subsequent stripping step provides a signal proportional to the copper concentration, enabling quantification down to very low levels. researchgate.net
Below is a table summarizing the optimal conditions for Cu(II) detection using an 8-HQS modified electrode. researchgate.net
| Parameter | Value |
| Technique | Square Wave Adsorptive Anodic Stripping Voltammetry (SWAdASV) |
| Pre-concentration Potential | -0.51 V vs SCE |
| Pre-concentration Time | 1800 s |
| Scan Rate | 20 mV s⁻¹ |
| Linear Concentration Range | 6.0 × 10⁻⁴ to 5.4 × 10⁻³ mmol L⁻¹ |
| Detection Limit (LOD) | 1.82 × 10⁻⁶ mmol L⁻¹ (estimated) |
This table is generated based on data from a study on an 8-hydroxythis compound modified electrode. researchgate.net
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for probing interfacial phenomena. nih.gov It measures the impedance of a system over a range of frequencies, allowing for the characterization of processes like charge transfer, diffusion, and film formation. nih.govmdpi.com In the context of this compound derivatives, EIS has been utilized to study their role as corrosion inhibitors. ysxbcn.comalljournals.cn
When 8-hydroxy-quinoline-5-sulfonic acid is applied to a metal surface, such as an aluminum alloy, EIS can monitor the changes in the electrochemical interface. ysxbcn.com The data, often represented as Nyquist or Bode plots, can be fitted to an equivalent electrical circuit model. This modeling provides quantitative values for parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl), which reflect the effectiveness of the inhibitor film. An increase in charge transfer resistance and a decrease in double-layer capacitance typically indicate the formation of a protective layer that inhibits corrosion.
Electrochemical Frequency Modulation (EFM) is a non-destructive corrosion monitoring technique that can directly determine the corrosion current value without prior knowledge of Tafel constants. gamry.com The method involves applying two simultaneous sine wave potentials at different frequencies to the system. gamry.com The non-linear nature of the current-potential response in a corroding system generates current responses at harmonic and intermodulation frequencies. gamry.comamericanjournal.org
The amplitudes of these intermodulation current peaks are used to calculate the corrosion current, Tafel slopes, and causality factors. americanjournal.org The causality factors serve as an internal check on the quality of the data. gamry.com While EFM is a robust technique for corrosion rate measurement, specific studies applying EFM to this compound were not identified in the searched literature. However, given its utility in evaluating corrosion inhibitors, EFM represents a potential method for future investigations into the protective properties of this compound and its derivatives.
Electrochemical Impedance Spectroscopy (EIS)
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons, such as transition metal ions and organic radicals. It provides detailed information about the electronic structure and coordination environment of paramagnetic centers.
EPR spectroscopy has been successfully applied to characterize the metal complexes of 8-hydroxythis compound (SQ). nih.gov In a study where SQ was incorporated into poly(vinyl alcohol)/chitosan (B1678972) fibrous materials, EPR was used to examine the coordination of copper (Cu²⁺) and iron (Fe³⁺) ions within the polymer matrix. The X-band (9.4 GHz) EPR spectra of the metal-complexed mats were recorded to confirm the interaction and determine the geometry of the metal centers. nih.gov This type of analysis is crucial for understanding the structure-activity relationships in metal-chelating applications, such as in antimicrobial materials or catalysts.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)
Thermal analysis techniques are used to measure changes in the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) is a key method in this category, providing quantitative information on mass changes associated with decomposition, oxidation, or dehydration.
The thermal stability of a copolymer resin derived from 8-hydroxyquinoline (B1678124) 5-sulphonic acid, semicarbazide, and formaldehyde (B43269) has been investigated using dynamic TGA. derpharmachemica.com The analysis, conducted in an air atmosphere with a heating rate of 10°C/min, revealed a multi-step degradation process for the copolymer. derpharmachemica.com The findings from the thermogram are detailed in the table below.
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Description |
| Initial | - | 5.23 | Loss of one crystalline water molecule. derpharmachemica.com |
| 1 | 110 - 150 | 34.01 | Gradual loss of one hydroxyl and one sulfonic acid group. derpharmachemica.com |
| 2 | 150 - 530 | 74.78 | Rapid degradation of aromatic benzene (B151609) ring, methylene (B1212753), and quinoline ring. derpharmachemica.com |
This table presents TGA data for a copolymer resin derived from 8-hydroxyquinoline 5-sulphonic acid. derpharmachemica.com
From these TGA data, thermodynamic parameters such as the activation energy (Ea) and entropy change (ΔS) for the decomposition reactions were calculated. Such studies are essential for determining the thermal stability and operational limits of materials incorporating this compound. derpharmachemica.com
Chromatographic Separations and Purity Assessment (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purity assessment of this compound and its derivatives. Reverse-phase (RP) HPLC methods are commonly employed for this purpose, offering robust and scalable separation. sielc.com
A typical analytical approach for this compound involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is often substituted with formic acid. sielc.com The separation is typically achieved on a reverse-phase column, such as a Newcrom R1, which is noted for its low silanol (B1196071) activity. sielc.comsielc.com This type of liquid chromatography method is versatile, suitable for both rapid analysis using columns with smaller particle sizes (e.g., 3 µm) in UPLC (Ultra-Performance Liquid Chromatography) systems and for preparative separation to isolate impurities. sielc.com
The purity of sulfonic acid derivatives of quinoline and isoquinoline (B145761) can be effectively determined using HPLC. For instance, analyses have confirmed purities of greater than 96.0% for isothis compound vwr.com and over 98.0% for related compounds like 8-hydroxy-7-iodothis compound. avantorsciences.com Furthermore, HPLC is instrumental in analyzing complex mixtures, such as the di- and trisulfonated components found in Quinoline Yellow, a color additive derived from sulfonated 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione. nih.gov
Below is an interactive data table summarizing a representative HPLC method for the analysis of this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography Mode | Reverse Phase (RP) | sielc.com |
| Stationary Phase (Column) | Newcrom R1 | sielc.comsielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |
| Application | Purity Assessment, Impurity Isolation, Pharmacokinetics | sielc.com |
Solid-State Interfacial Characterization (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to investigate and quantify intermolecular interactions within the crystal lattice of a compound. tandfonline.commdpi.com This method maps the electron distribution of a molecule in a crystal, providing insights into close intermolecular contacts that govern the crystal packing. mdpi.comnih.gov The analysis generates a three-dimensional Hirshfeld surface, where different properties like dnorm (normalized contact distance) can be visualized, and two-dimensional "fingerprint plots," which summarize the various intermolecular interactions present. nih.gov
For quinoline derivatives, Hirshfeld surface analysis has been applied to understand the solid-state structure of cocrystals, such as the one formed between 8-hydroxy-quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ). eurjchem.comsci-hub.se In the crystal structure of this cocrystal, the C–S bond length is reported as 1.7783 Å, and the S=O bond lengths are 1.4674 Å and 1.4625 Å. sci-hub.se
The analysis of the crystal packing reveals the relative contributions of different types of intermolecular contacts. These interactions are crucial for the stability of the crystal structure. For quinoline-based compounds, common interactions include H···H, C···H/H···C, and N···H/H···N contacts. nih.gov The fingerprint plots derived from the Hirshfeld surface allow for the quantitative breakdown of these interactions. mdpi.com For example, in the analysis of a hexahydroquinoline derivative, H···H contacts accounted for 35.5% of the interactions, while C···H/H···C contacts contributed 33.7%. nih.gov Similarly, in a study of coordination polymers, O··H/H···O contacts were found to be the most significant, contributing 37.4% to the crystal packing. mdpi.com
The following interactive table presents a summary of typical intermolecular contacts and their percentage contributions to the Hirshfeld surface, as observed in related heterocyclic structures.
| Intermolecular Contact Type | Typical Contribution (%) | Significance | Reference |
|---|---|---|---|
| H···H | 25 - 36% | Represents van der Waals forces and general packing. | mdpi.comnih.gov |
| O···H / H···O | ~37% | Indicates the presence of hydrogen bonding. | mdpi.com |
| C···H / H···C | ~34% | Highlights C-H···π or other weak interactions. | nih.gov |
| N···H / H···N | ~10% | Suggests N-H···π or hydrogen bonding involving nitrogen. | mdpi.comnih.gov |
Catalytic Applications of Quinoline 5 Sulfonic Acid and Its Derivatives
Heterogeneous Catalysis Development
The immobilization of quinoline-5-sulfonic acid onto solid supports has been a key strategy in developing robust and recyclable heterogeneous catalysts. This approach combines the catalytic activity of the quinoline (B57606) sulfonic acid moiety with the practical advantages of heterogeneous systems, such as ease of separation from the reaction mixture and potential for catalyst reuse.
Mesoporous silica (B1680970) materials, such as SBA-15, are excellent supports for catalysts due to their high surface area, ordered pore structure, and thermal stability. nih.govresearchgate.net The functionalization of SBA-15 with 8-hydroxythis compound results in a heterogeneous catalyst designated as HQS-SBA-15. researchgate.net This functionalization is typically achieved by immobilizing the quinoline derivative onto the silica surface. researchgate.netresearchgate.net
The resulting HQS-SBA-15 catalyst has been characterized using various techniques, including transmission electron microscopy (TEM), Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), X-ray diffraction (XRD), and nitrogen adsorption-desorption analysis. thieme-connect.com These analyses confirm the successful grafting of the 8-hydroxythis compound onto the SBA-15 support while retaining the ordered mesoporous structure of the silica. thieme-connect.com The presence of sulfonic acid groups imparts strong Brønsted acidity to the material, making it an effective solid acid catalyst. researchgate.net
A significant advantage of HQS-SBA-15 is its recyclability. After a reaction, the catalyst can be easily recovered by simple filtration and reused in subsequent reaction cycles with minimal loss of catalytic activity. researchgate.net For instance, in the synthesis of 2-thiohydantoin (B1682308) derivatives, the HQS-SBA-15 catalyst was successfully reused for at least three consecutive runs without a significant drop in its high catalytic performance. researchgate.netthieme-connect.com
Sulfonic acid-functionalized ionic liquids (ILs) represent another class of catalysts that can incorporate the this compound moiety. These ILs are considered "task-specific" as they are designed with a particular function in mind, in this case, to act as both a solvent and a catalyst. academie-sciences.fracs.org The covalent attachment of a sulfonic acid group to a quinoline-based cation results in a Brønsted acidic ionic liquid. cjcatal.com
These catalysts offer the advantages of both homogeneous and heterogeneous catalysis. acs.orgnih.gov They are soluble in the reaction medium, allowing for efficient catalysis, but can be easily separated from the product, often by simple filtration, and recycled for multiple uses without a significant decrease in activity. academie-sciences.fracs.orgnih.gov This dual solvent-catalytic property has been demonstrated in the synthesis of quinoline derivatives via the Friedländer annulation, where a sulfonic acid-functionalized liquid acid provided good yields and could be recycled through water extraction. tandfonline.com The use of these catalysts in aqueous media further enhances their "green" credentials by avoiding volatile and toxic organic solvents. nih.gov
The synthesis of these ionic liquids can be achieved through a combinatorial approach, allowing for the preparation of various quinoline-based structures. nih.gov For example, 4-imidazol-1-yl-butane-1-sulfonic acid (ImBu-SO₃H) has been synthesized and characterized for its application in Friedländer annulation. tandfonline.com
Polymer-supported sulfonic acid catalysts offer a robust platform for heterogeneous catalysis. tubitak.gov.traurigeneservices.com Nafion, a perfluorinated sulfonic acid resin, is a well-known example of a superacidic polymer catalyst. fishersci.dksigmaaldrich.comfuelcellstore.com Nafion NR50 is a bead-form, strongly acidic resin used in a wide array of synthetic applications. fishersci.dkfuelcellstore.com While not directly a derivative of this compound, it serves as a benchmark for strong polymer-supported acid catalysts and is used in similar applications, such as Friedländer quinoline synthesis. mdpi.com
The catalytic activity of polymer-supported sulfonic acids is influenced by the microenvironment surrounding the acid sites. rsc.org Factors such as acid density and the nature of the polymer backbone can affect the catalyst's performance. rsc.org These catalysts are valued for their high thermal stability and chemical resistance. sigmaaldrich.com The immobilization of sulfonic acid groups onto various polymer supports, including soluble polymers like polyethers and insoluble cross-linked polymers, has been explored to create recyclable and efficient catalytic systems. unipr.it
Sulfonic Acid Functionalized Ionic Liquid Catalysts
Applications in Organic Synthesis Reactions
The developed heterogeneous catalysts based on this compound and related structures have proven to be effective in promoting important organic synthesis reactions, leading to the formation of valuable heterocyclic compounds.
The HQS-SBA-15 catalyst has been successfully employed for the one-pot synthesis of 2-thiohydantoin derivatives. researchgate.netthieme-connect.com This reaction typically involves the condensation of an α-amino ester with an isothiocyanate. thieme-connect.com The use of HQS-SBA-15 as a catalyst allows the reaction to proceed efficiently under solvent-free conditions, which is an environmentally friendly approach. thieme-connect.com
The catalyst promotes the reaction to give the corresponding 2-thiohydantoin derivatives in high yields, ranging from 75% to 97%. thieme-connect.com A plausible mechanism involves the activation of the reactants by the acidic sites on the catalyst surface. researchgate.net The heterogeneous nature of the HQS-SBA-15 catalyst simplifies the work-up procedure, as the catalyst can be easily separated from the reaction mixture by filtration. researchgate.net The reusability of the catalyst for several cycles without significant loss of activity makes this a practical and sustainable method for the synthesis of this important class of heterocyclic compounds. thieme-connect.com
Table 1: Synthesis of 2-Thiohydantoin Derivatives using HQS-SBA-15 Catalyst
| Entry | α-Amino Ester | Isothiocyanate | Product | Yield (%) |
| 1 | Methyl-2-aminoacetate | Phenyl isothiocyanate | 1-Phenyl-2-thioxoimidazolidin-4-one | 92 |
| 2 | Ethyl-2-aminoacetate | Phenyl isothiocyanate | 1-Phenyl-2-thioxoimidazolidin-4-one | 95 |
| 3 | Methyl-2-aminopropanoate | Phenyl isothiocyanate | 5-Methyl-1-phenyl-2-thioxoimidazolidin-4-one | 90 |
| 4 | Ethyl-2-aminopropanoate | Phenyl isothiocyanate | 5-Methyl-1-phenyl-2-thioxoimidazolidin-4-one | 93 |
| 5 | Methyl-2-amino-3-phenylpropanoate | Phenyl isothiocyanate | 5-Benzyl-1-phenyl-2-thioxoimidazolidin-4-one | 85 |
| 6 | Methyl-2-aminoacetate | Allyl isothiocyanate | 1-Allyl-2-thioxoimidazolidin-4-one | 88 |
| 7 | Ethyl-2-aminoacetate | Allyl isothiocyanate | 1-Allyl-2-thioxoimidazolidin-4-one | 90 |
| 8 | Methyl-2-aminopropanoate | Allyl isothiocyanate | 1-Allyl-5-methyl-2-thioxoimidazolidin-4-one | 87 |
| 9 | Methyl thiazolidine-4-carboxylate | Phenyl isothiocyanate | Product | 90 |
Data compiled from literature reports. Yields are for the isolated product.
The Friedländer annulation is a fundamental reaction for the synthesis of quinoline and poly-substituted quinoline derivatives. wikipedia.orgarabjchem.orgscispace.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either an acid or a base. wikipedia.orgarabjchem.org Sulfonic acid-functionalized catalysts, including those based on this compound, have been shown to be highly effective in promoting this reaction. acs.orgnih.gov
Sulfonic acid-functionalized ionic liquids have been used as recyclable and water-tolerant acid catalysts for the one-pot Friedländer synthesis of quinolines. acs.orgnih.gov These catalysts facilitate the reaction in aqueous media, leading to high yields of the desired quinoline products (85-98%). nih.gov The reaction proceeds smoothly, and the catalyst can be recovered and reused multiple times. nih.gov Similarly, a sulfonic acid-functionalized liquid acid, ImBu-SO₃H, has been utilized as a dual solvent-catalyst for the Friedländer annulation, providing good yields and demonstrating recyclability. tandfonline.com
Polymer-supported sulfonic acid catalysts like Nafion NR50 have also been employed in Friedländer-type syntheses. For instance, Nafion NR50 has been used to catalyze the synthesis of substituted 2-ethyl-3-methylquinolines from anilines and propionaldehyde (B47417) under microwave irradiation, showcasing the versatility of solid acid catalysts in this transformation. mdpi.com The use of heterogeneous catalysts such as nano-crystalline sulfated zirconia has also been reported to be efficient for this reaction. arabjchem.org
Table 2: Friedländer Synthesis of Quinolines using Sulfonic Acid Functionalized Ionic Liquid Catalyst
| Entry | 2-Aminoaryl Ketone | β-Ketoester/Ketone | Product | Yield (%) |
| 1 | 2-Aminobenzophenone | Ethyl acetoacetate | 2-Methyl-4-phenylquinoline-3-carboxylic acid ethyl ester | 95 |
| 2 | 2-Aminobenzophenone | Acetylacetone | 2,4-Dimethyl-3-phenylquinoline | 92 |
| 3 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | 6-Chloro-2-methyl-4-phenylquinoline-3-carboxylic acid ethyl ester | 98 |
| 4 | 2-Amino-5-chlorobenzophenone | Acetylacetone | 6-Chloro-2,4-dimethyl-3-phenylquinoline | 94 |
| 5 | 2-Aminoacetophenone | Ethyl acetoacetate | 2,4-Dimethylquinoline-3-carboxylic acid ethyl ester | 90 |
| 6 | 2-Aminoacetophenone | Acetylacetone | 2,4-Dimethylquinoline | 88 |
| 7 | 2-Amino-4-chloroacetophenone | Ethyl acetoacetate | 7-Chloro-2,4-dimethylquinoline-3-carboxylic acid ethyl ester | 93 |
| 8 | 2-Amino-4-chloroacetophenone | Acetylacetone | 7-Chloro-2,4-dimethylquinoline | 90 |
Data compiled from literature reports. Yields are for the isolated product.
Catalytic Role in Pechmann Condensation
This compound and its derivatives have demonstrated utility as acidic catalysts in the Pechmann condensation, a classic method for synthesizing coumarins from phenols and β-keto esters. wikipedia.orgnumberanalytics.com The reaction proceeds under acidic conditions, involving an initial transesterification followed by an intramolecular cyclization and subsequent dehydration to form the coumarin (B35378) ring. wikipedia.orgnumberanalytics.com
The catalytic activity of sulfonic acid-functionalized catalysts in the Pechmann condensation has been a subject of significant research. Studies have shown that the Brønsted acidity of the sulfonic acid group plays a crucial role in catalyzing the reaction. acs.org For instance, magnetic nanoparticles functionalized with ethane (B1197151) sulfonic acid have been employed as an efficient heterogeneous catalyst for coumarin synthesis via Pechmann condensation, affording products in good to excellent yields. researchgate.net The mechanism involves the activation of the β-keto ester by the acid catalyst, facilitating the initial transesterification with the phenol. wikipedia.orgresearchgate.net This is followed by a ring-closing step, akin to a Friedel-Crafts acylation, and a final dehydration step to yield the coumarin.
The use of solid acid catalysts, such as those based on sulfonic acid-functionalized materials, offers several advantages over traditional homogeneous acid catalysts like sulfuric acid. acs.orgresearchgate.net These benefits include easier separation from the reaction mixture, potential for catalyst recycling, and reduced corrosive waste. acs.orgresearchgate.net Research on various solid supports, including zirconia and functionalized magnetic nanoparticles, has shown promising results in terms of catalytic efficiency and reusability in the Pechmann condensation. rsc.orgnih.govscispace.com
A comparative study of different catalysts in the Pechmann condensation is presented in the table below.
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| UiO-66-SO3H | Phloroglucinol, Ethyl acetoacetate | Solvent-free | High | acs.org |
| Magnetic Nanoparticles Functionalized with Ethane Sulfonic Acid | Phenols, β-ketoesters | Mild conditions | 60-99 | researchgate.net |
| Sulfated/Phosphated Silica and Titania | Phenols, Ethyl acetoacetate | Neat | - | researchgate.net |
| Zirconia-based heterogeneous catalyst | Substituted phenols, β-ketoesters | - | - | rsc.org |
Enhancement of Esterification Processes
This compound and other sulfonic acid-based catalysts have been shown to effectively enhance esterification processes, particularly in the context of producing biofuels and biolubricants. These catalysts are particularly useful in the esterification of free fatty acids (FFAs) with alcohols like glycerol (B35011). researchgate.netgoogle.com
Homogeneous sulfonic acid catalysts, such as p-toluenesulfonic acid and methanesulfonic acid, have demonstrated high activity in the esterification of glycerol with free fatty acids, proving to be more active than many heterogeneous catalysts which often require higher temperatures. researchgate.net The catalytic activity in these systems can be influenced by factors such as the surface tension of the catalyst. researchgate.net For instance, methanesulfonic acid at low concentrations and temperatures can lead to complete conversion with high yields and minimal side product formation. researchgate.net
Glycerol-based solid acid catalysts, prepared by the sulfonation of glycerol, have also been developed and utilized for the esterification of fatty acids. google.comejosdr.com These catalysts are highly active and reusable, simplifying the process of biodiesel production from feedstocks with high free fatty acid content by replacing traditional mineral acid catalysts. google.com The presence of -SO3H groups on these solid supports provides the necessary acidic sites for the esterification reaction to proceed efficiently. ejosdr.com
The following table summarizes the performance of different sulfonic acid-based catalysts in esterification reactions.
| Catalyst | Reactants | Key Findings | Reference |
| p-Toluenesulfonic acid, Methanesulfonic acid | Glycerine, Free fatty acids | High activity, influenced by surface tension | researchgate.net |
| Glycerol-based solid acid catalyst | Fatty acids, Vegetable oils | Highly active and reusable, simplifies biodiesel process | google.com |
| Para-toluene sulfonic acid (pTSA) | Palm fatty acid distillate, Glycerol | Used in the synthesis of monodiacyl glycerol (MDAG) | researchgate.net |
| Sulfonic acid functionalized periodic mesoporous organosilica | Glycerol, Acetic acid | Similar catalytic activity to Amberlyst-15 | mdpi.com |
Facilitation of Multicomponent Reaction Pathways
Sulfonic acid-functionalized catalysts, including derivatives of this compound, have emerged as highly effective promoters for various multicomponent reactions (MCRs). scielo.brresearchgate.net MCRs are of significant interest in organic synthesis as they allow for the construction of complex molecules from three or more starting materials in a single step, often with high atom economy and efficiency. researchgate.netrsc.org
One prominent example is the Biginelli reaction, used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). connectjournals.comresearchgate.net Brønsted acidic ionic liquids with sulfonic acid groups have been successfully employed as recyclable catalysts for this reaction, leading to excellent yields under solvent-free conditions. scielo.br These catalysts can be reused multiple times without a significant drop in their catalytic activity. scielo.br Similarly, silica-bonded N-propyl sulfamic acid has been utilized as a catalyst for the synthesis of dihydropyrimidin-2-ones. mdpi.com
Furthermore, sulfonic acid catalysts have been instrumental in the synthesis of various quinoline derivatives through MCRs. scielo.brresearchgate.netrsc.org For instance, (±)-camphor-10-sulfonic acid (CSA) has been used to promote the Povarov-type multicomponent synthesis of 4-arylated quinolines. researchgate.netrsc.org These reactions often proceed with high efficiency and under environmentally benign conditions. semanticscholar.org The use of sulfonic acid-functionalized ionic liquids and solid supports offers advantages such as catalyst recyclability and simplified product isolation. scielo.br
The versatility of sulfonic acid catalysts in facilitating multicomponent reactions is highlighted in the table below.
| Reaction Type | Catalyst | Key Features | Reference |
| Biginelli Reaction (for DHPMs) | Brønsted acidic ionic liquid with sulfonic acid groups | Recyclable, solvent-free, high yields | scielo.br |
| Friedlander Annulation (for quinolines) | Silica-based sulfonic acid (MCM-41-SO3H) | Reusable, solvent-free, short reaction times | semanticscholar.org |
| Povarov-type reaction (for 4-arylated quinolines) | (±)-Camphor-10-sulfonic acid (CSA) | Microwave-assisted, metal-free | researchgate.netrsc.org |
| Synthesis of pyrimido[4,5-b]quinolines | Cellulose sulfuric acid | Solvent-free, reusable, good yields | sid.ir |
Photocatalysis in Environmental Remediation
Photocatalytic Degradation of Organic Pollutants (e.g., Quinoline Contaminants)
Quinoline and its derivatives are common environmental pollutants found in industrial wastewater, and their removal is a significant challenge. doi.orgnih.gov Photocatalysis has emerged as a promising advanced oxidation process (AOP) for the degradation of such refractory organic compounds. mdpi.commdpi.com While this compound itself is a pollutant, the study of its and related compounds' photocatalytic degradation provides insights into the broader application of these processes for environmental remediation.
Various photocatalysts have been investigated for the degradation of quinoline and its derivatives. Titanium dioxide (TiO2) is a widely studied photocatalyst due to its efficiency and stability. nih.govacs.orgresearchgate.net The photocatalytic degradation of quinoline using TiO2 has been shown to be effective, with removal efficiencies reaching over 90% under optimized conditions. researchgate.net The process involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack the quinoline molecule, leading to its degradation. acs.orgscispace.com
Other photocatalytic systems, such as ZnO:TiO2 mixed oxides and WO3/CuFe2O4/Cu Z-scheme systems, have also been developed to enhance the degradation efficiency of quinoline under visible light. doi.orgnih.gov The addition of persulfate (PS) or sulfite (B76179) (S(IV)) can further assist the photocatalytic process by generating additional reactive species like sulfate (B86663) radicals (SO4•-). doi.org The efficiency of degradation is often dependent on parameters such as catalyst dosage, pH, and the initial concentration of the pollutant. nih.govproakademia.euresearchgate.net
The table below presents data on the photocatalytic degradation of quinoline using different systems.
| Photocatalyst | Pollutant | Key Findings | Reference |
| TiO2 | Quinoline | Degradation involves oxidative steps not solely involving •OH radicals. | acs.org |
| WO3/CuFe2O4/Cu | Quinoline | Persulfate-assisted system showed 100% degradation. | doi.org |
| ZnO:TiO2 mixed oxide | Quinoline | ~92% degradation and ~78% TOC removal at optimal conditions. | nih.gov |
| Ag3PO4 | Quinoline Yellow | Highest degradation rate observed at pH 7. | mdpi.com |
Investigation of Photocatalytic Degradation Mechanisms
Understanding the mechanism of photocatalytic degradation is crucial for optimizing the process and ensuring the complete mineralization of pollutants. The degradation of quinoline and its derivatives typically proceeds through the action of reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), superoxide (B77818) radicals (•O2-), and holes (h+). doi.orgmdpi.comacs.org
Studies using molecular probes and scavengers have helped to elucidate the roles of these different species. For example, in the TiO2 photocatalysis of quinoline, it was found that at a higher pH, the mechanism may involve the activation of quinoline by hole transfer, followed by the addition of superoxide. acs.org In contrast, at a lower pH, the attack by hydroxyl radicals on the electron-rich benzene (B151609) ring of the quinoline molecule is more dominant. acs.org
The degradation pathway of quinoline often involves the formation of various intermediate products. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used to identify these intermediates. nih.govacs.orgscispace.com For quinoline, initial products can include hydroxyquinolines and quinoline-5,8-dione. acs.org Further oxidation leads to the opening of the aromatic rings and the formation of smaller organic acids and eventually mineralization to CO2 and water. nih.govmdpi.com The specific intermediates formed can vary depending on the photocatalyst and reaction conditions. doi.orgacs.org
The key reactive species and their roles in different photocatalytic systems for quinoline degradation are summarized below.
| Photocatalytic System | Primary Reactive Species | Mechanistic Insights | Reference |
| TiO2 | •OH, h+, •O2- | Mechanism is pH-dependent; involves both hydroxyl radical attack and hole transfer. | acs.org |
| WO3/CuFe2O4/Cu with Persulfate | h+, •OH | h+ plays the most important role in the degradation. | doi.org |
| WO3/CuFe2O4/Cu with Sulfite | h+, •O2-, SO4•- | •O2- and SO4•- play key roles in the presence of sulfite. | doi.org |
| Cu doped ZnO | •OH, •O2- | Degradation pathway involves the formation of various hydroxylated and ring-opened intermediates. | scispace.com |
Reusability and Catalytic Longevity of this compound-Based Catalysts
A significant advantage of using heterogeneous catalysts, including those based on this compound, is their potential for reusability and long-term stability. mdpi.comresearchgate.netbohrium.com This is a critical factor for the industrial application of these catalysts, as it directly impacts the economic viability and environmental footprint of a chemical process. google.commdpi.com
Numerous studies have demonstrated the successful recycling of sulfonic acid-functionalized catalysts in various organic reactions. For example, mesoporous silica functionalized with 8-hydroxythis compound (HQS-SBA-15) was shown to be a recyclable nanocatalyst for the synthesis of 2-thiohydantoin derivatives, maintaining high catalytic activity for at least three cycles. researchgate.net Similarly, silica-based sulfonic acid (MCM-41-SO3H) used in the synthesis of highly substituted quinolines could be recovered and reused for several runs without a significant loss of its catalytic activity. semanticscholar.org
The stability of the catalyst is often linked to the strength of the bond between the active sulfonic acid group and the solid support. mdpi.comacs.org Leaching of the active sites into the reaction medium is a common issue that can lead to a decrease in catalytic performance over time. mdpi.comacs.org However, strategies such as covalent bonding of the sulfonic acid groups to the support material have been shown to enhance catalyst stability and longevity. acs.org For instance, sulfonic acid-functionalized α-zirconium phosphate (B84403) single-layer nanosheets exhibited stable catalytic activity for at least seven cycles in the Baeyer–Villiger oxidation. acs.org
The reusability of various sulfonic acid-based catalysts is summarized in the table below.
| Catalyst | Application | Reusability | Reference |
| 8-hydroxythis compound functionalized mesoporous silica (HQS-SBA-15) | Synthesis of 2-thiohydantoin derivatives | Reusable for at least 3 cycles with high activity | researchgate.net |
| Silica-based sulfonic acid (MCM-41-SO3H) | Synthesis of highly substituted quinolines | Reusable for several runs without considerable loss of activity | semanticscholar.org |
| Sulfonic acid-functionalized α-zirconium phosphate nanosheets | Baeyer–Villiger oxidation | Recyclable up to at least 7 times without significant loss of activity | acs.org |
| Sulfamic acid | Friedlander quinoline synthesis | Recoverable and recyclable in subsequent reactions | researchgate.net |
| TiO2-Pr-SO3H | N-tert-butoxycarbonylation of amines | No loss of activity after 15 runs | mdpi.com |
Supramolecular Assemblies and Materials Science Applications
Crystal Engineering and Design of Supramolecular Architectures
The rational design of solid-state structures, or crystal engineering, heavily relies on predictable intermolecular interactions. Quinoline-5-sulfonic acid derivatives, with their combination of aromatic rings and polar functional groups, offer a rich platform for exploring these interactions.
The supramolecular assembly of this compound-based structures is predominantly governed by a combination of strong hydrogen bonds and weaker, yet influential, π-π interactions. uaem.mxrsc.orgresearchgate.net The sulfonic acid group is a potent hydrogen bond donor and acceptor, readily participating in interactions such as O-H···O and N-H···O, which are crucial for forming robust networks. researchgate.netjconsortium.com
In the solid state, zwitterionic monoboron complexes formed with 8-hydroxyquinolin-5-sulfonate feature molecular components linked by charge-assisted (B)(O−H···−O(S) and N+−H···−O(S) hydrogen bonds. uaem.mx These primary interactions are further supported by C−H···O contacts and significant π-π stacking interactions among adjacent quinoline (B57606) rings and pyridinium (B92312) moieties. uaem.mx The interplay between strong hydrogen bonding and π-π interactions is central to achieving specific orientations in the solid state. rsc.org The presence of the sulfonic acid group provides additional metal-binding and hydrogen-bonding sites, enabling multiple coordination modes that lead to complex supramolecular architectures. researchgate.netresearchgate.net For instance, in a potassium(I) complex, the combination of bidentate chelation, multiple coordination modes of the sulfonate group, and an extensive hydrogen-bonded network results in a well-defined supramolecular structure. researchgate.net
In the crystal structure of a barium(II) complex with 8-hydroxy-7-iodoquinoline-5-sulfonate, organic ligands are stacked over one another, with adjacent pairs related by inversion symmetry. researchgate.net These stacks are then crosslinked by the metal ions, forming a three-dimensional network. researchgate.net Similarly, in boron complexes, π-stacking interactions among quinoline units generate infinite chains that contribute to the formation of 2D and 3D networks. uaem.mx Hirshfeld surface analyses confirm that these three-dimensional networks are developed primarily by π-π interactions in addition to hydrogen bonds. uaem.mx The aggregation properties driven by these attractive π-π stacking interactions can also affect the solubility of related, larger molecules like phthalocyanines bearing this compound groups. tubitak.gov.tr
Influence of Hydrogen Bonding and π-π Interactions on Assembly
Formation and Characterization of Cocrystals Involving this compound Derivatives
Cocrystallization is a powerful technique for modifying the physicochemical properties of materials without altering their core chemical structure. This compound and its derivatives have been successfully used to form cocrystals with other active pharmaceutical ingredients (APIs) and organic molecules. sci-hub.se
A cocrystal of 8-hydroxythis compound (HQS) and 5-chloro-8-hydroxyquinoline (B194070) (CHQ) was formed using a solvent-assisted co-grinding method. sci-hub.seresearchgate.netchemicalpapers.com This mechanochemical approach involves grinding the two components together in a 1:1 molar ratio while adding a few drops of ethanol (B145695) to facilitate the reaction. sci-hub.se Similarly, cocrystals of 8-hydroxy-7-iodothis compound and the API sulfamethoxazole (B1682508) were produced via mechanosynthesis, with kneading proving to be the highest-yielding method compared to simple mixing or grinding.
Characterization of these cocrystals relies on a suite of analytical techniques to confirm their formation and elucidate their structure. Powder X-ray diffraction (PXRD) is used to verify the creation of a new crystalline phase distinct from the starting materials. sci-hub.se Spectroscopic methods, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, are employed to probe the intermolecular interactions, such as hydrogen bonding, which are evidenced by shifts in vibrational frequencies. sci-hub.se Theoretical studies using Density Functional Theory (DFT) complement experimental findings, helping to predict spectroscopic properties, molecular electrostatic potential, and orbital energies. sci-hub.seresearchgate.netchemicalpapers.com
| Coformer 1 | Coformer 2 | Formation Method | Characterization Techniques | Reference |
| 8-Hydroxythis compound (HQS) | 5-Chloro-8-hydroxyquinoline (CHQ) | Solvent-assisted co-grinding | PXRD, FT-IR, FT-Raman, DFT | sci-hub.seresearchgate.netchemicalpapers.com |
| 8-Hydroxy-7-iodothis compound | Sulfamethoxazole | Mechanosynthesis (kneading, grinding, mixing) | Spectroscopy, Thermal Analysis, Diffractometry |
Integration into Polymeric Materials
The incorporation of this compound and its derivatives into polymer matrices imparts new functionalities and properties to the resulting materials. This has been demonstrated in the fabrication of electrospun fibers and the synthesis of thermosetting resins.
Novel fibrous materials have been successfully fabricated by incorporating 8-hydroxythis compound (SQ) into a poly(vinyl alcohol) (PVA)/chitosan (B1678972) (Ch) blend via electrospinning. mdpi.comscilit.comresearchgate.net The presence of the ionizable sulfo group in SQ allows for ionic interactions with the chitosan molecules within the fibers. mdpi.com For the electrospinning process, solutions are prepared with varying weight percentages of SQ relative to the polymer blend. researchgate.net
The morphology of the resulting materials is characterized by Scanning Electron Microscopy (SEM), which reveals the formation of fibrous mats. researchgate.netresearchgate.net For example, SEM micrographs of electrospun mats containing 5 wt% and 10 wt% of SQ show the successful production of fibers. researchgate.net The incorporation of SQ into the PVA/Chitosan matrix has been shown to impart biological activities to the materials. mdpi.com
| Polymer Matrix | Incorporated Compound | Fabrication Method | Key Feature | Reference |
| Poly(vinyl alcohol) (PVA) / Chitosan (Ch) | 8-Hydroxythis compound (SQ) | Electrospinning | Ionic interaction between SQ's sulfo group and Chitosan | mdpi.comresearchgate.net |
This compound derivatives have been used as monomers in condensation polymerization to create novel polymer resins. A terpolymer resin was synthesized through the condensation of 8-hydroxythis compound and catechol with formaldehyde (B43269) in an acidic medium. derpharmachemica.com The polymerization was carried out under reflux at 126±2°C for several hours. derpharmachemica.com The resulting dark brown polymer was characterized by elemental analysis, UV-Visible, FT-IR, and NMR spectroscopy to confirm its structure. derpharmachemica.com Its thermal stability was assessed using thermogravimetric analysis (TGA), and its surface features were analyzed by scanning electron microscopy (SEM). derpharmachemica.com
Additionally, research has been conducted on 5-sulfonic acid-melamine-formaldehyde terpolymer resins. akjournals.com The synthesis of sulfonated melamine-formaldehyde (SMF) resins can be achieved through dispersion polymerization, yielding microspheres with controllable particle sizes. ucla.edu These SMF resins possess sulfonic acid groups that enhance their polarity and prevent agglomeration when mixed with other matrices like epoxy resin. ucla.edu The general synthesis of melamine-formaldehyde (MF) resins involves reacting melamine (B1676169) and formaldehyde at controlled pH and temperature, followed by characterization of properties like solid content and molecular weight. researchgate.netnih.gov
| Monomers | Polymer Type | Synthesis Method | Characterization Methods | Reference |
| 8-Hydroxythis compound, Catechol, Formaldehyde | Terpolymer Resin | Solution Condensation Polymerization | Elemental Analysis, UV-Vis, FT-IR, NMR, TGA, SEM | derpharmachemica.com |
| This compound, Melamine, Formaldehyde | Terpolymer Resin | Not specified | Not specified | akjournals.com |
| Melamine, Formaldehyde, Sulfonating agent | Sulfonated Melamine-Formaldehyde (SMF) Resin | Dispersion Polymerization | Particle Size Analysis, SEM | ucla.edu |
Applications in Advanced Functional Materials
Enhancement of Environmental Stability in Organic Electronic Materials (e.g., OLEDs)
This compound derivatives play a crucial role in enhancing the performance and longevity of organic electronic materials, particularly in the field of Organic Light Emitting Diodes (OLEDs). A significant challenge in the widespread adoption of OLEDs is the environmental stability of the materials used, especially the light-emitting layer. Tris(8-hydroxyquinoline) aluminum (Alq3) is a widely utilized electron transporting and light-emitting material in OLEDs; however, it is known to be highly sensitive to atmospheric conditions, leading to degradation and reduced device lifetime. hku.hkresearchgate.net This degradation can be accelerated by exposure to humid air and is associated with the formation of unstable cationic species. hku.hkresearchgate.net
To address this instability, researchers have synthesized a derivative, Tris(8-hydroxythis compound) aluminum (Al(qS)3), by incorporating a sulfonic acid group onto the 8-hydroxyquinoline (B1678124) ligand. hku.hkresearchgate.net This modification has been demonstrated to significantly improve the environmental and thermal stability of the resulting material. hku.hk
Research Findings on Al(qS)3 Stability:
Electron Spin Resonance (ESR) Measurements: Studies have shown that while Alq3 powder exhibits a strong ESR signal, indicating the presence of free radicals which contribute to degradation, Al(qS)3 produces no detectable ESR signal. hku.hkresearchgate.net This suggests that the introduction of the sulfonic acid group stabilizes the molecule and prevents the formation of these damaging radical species. hku.hk
Photoluminescence (PL) Studies: The environmental stability of Al(qS)3 thin films has been tested through photoluminescence measurements in humid air at various temperatures. These tests revealed that Al(qS)3 exhibits improved stability compared to Alq3 under these conditions. hku.hk The photoluminescence of Alq3 films is known to decrease over time with exposure to the atmosphere, a problem that is mitigated in its sulfonated counterpart. hku.hkresearchgate.net
OLED Device Performance: While the primary focus of the modification was to improve stability, OLEDs have been fabricated using Al(qS)3 as the emitting layer to compare their performance with conventional Alq3-based devices. hku.hk
Table 1: Comparison of Alq3 and Al(qS)3 Stability
| Property | Tris(8-hydroxyquinoline) aluminum (Alq3) | Tris(8-hydroxythis compound) aluminum (Al(qS)3) | Reference |
|---|---|---|---|
| Free Radicals (ESR Signal) | Strong signal detected | No detectable signal | hku.hkresearchgate.net |
| Environmental Stability | Sensitive to atmosphere; photoluminescence degrades | Improved stability in humid air | hku.hkresearchgate.net |
Development of Chemical Sensors and Fluorescent Probes
The inherent fluorescence of the quinoline ring system, combined with the coordinating ability of the sulfonic acid and other functional groups, makes this compound and its derivatives excellent candidates for the development of chemical sensors and fluorescent probes. acs.org These sensors are designed to detect specific ions or molecules through a measurable change in their fluorescence properties upon binding.
Derivatives of 8-hydroxythis compound are particularly prominent in this application. They are utilized as fluorescent probes for the detection of a variety of metal ions. The principle behind their function lies in the formation of stable complexes with metal ions. This complexation event often leads to a significant change in the fluorescence intensity or a shift in the emission wavelength of the quinoline derivative, allowing for sensitive and selective detection. This characteristic is especially valuable for detecting trace amounts of metals in complex environmental or biological samples.
Research Highlights in Sensing Applications:
Metal Ion Detection: Metal complexes of 8-hydroxythis compound have been studied for their fluorescence properties and applied in chromatographic detection. acs.org The sulfonic acid group enhances water solubility, making these probes suitable for use in aqueous solutions. Phthalocyanine complexes substituted with this compound have also been investigated for their chemical sensing capabilities. tubitak.gov.tr
Tuning Emission Properties: The emission color of metal complexes can be tuned by modifying the quinolinolate ligand. For instance, attaching electron-withdrawing or electron-donating groups to the 5-position of the 8-quinolinolate ligand can alter the HOMO-LUMO energy gap, thereby changing the emission wavelength. acs.org While direct substitution on the C5 position has been explored, a notable example of a blue-shifted emission (to approximately 480 nm) was achieved with a piperidine-amide of quinolinolate-5-sulfonic acid. acs.org This demonstrates the potential to design probes for specific spectral windows.
Probes for Biological Systems: Quinoline-derived fluorescent probes have been designed for biological applications, such as the detection of tetrameric transthyretin, a protein implicated in amyloidosis. nih.gov This highlights the versatility of the quinoline scaffold in creating probes for complex biomolecules.
Table 2: Examples of this compound Derivatives in Sensing
| Derivative/Complex | Analyte | Principle of Detection | Reference |
|---|---|---|---|
| 8-Hydroxythis compound metal complexes | Metal Ions | Formation of fluorescent metal complexes | acs.org |
| Piperidine-amide of quinolinolate-5-sulfonic acid | N/A (Material Study) | Blue-shifted fluorescence emission | acs.org |
| Phthalocyanines with this compound substituents | General Chemical Sensing | Changes in material properties upon analyte interaction | tubitak.gov.tr |
Environmental Fate and Degradation Mechanisms of Quinoline 5 Sulfonic Acid
Biodegradation Pathways
The biodegradation of quinoline (B57606) and its derivatives has been the subject of extensive research, revealing that various microorganisms have evolved the metabolic capability to utilize these compounds. While much of the research focuses on the parent compound, quinoline, the established pathways provide a foundational model for understanding the breakdown of its sulfonated analogues like quinoline-5-sulfonic acid. The presence of a sulfonic acid group can influence the bioavailability and the initial enzymatic attack on the molecule, but the core ring-cleavage strategies are expected to share similarities.
Identification of Microbial Strains Capable of Quinoline Degradation
A diverse range of bacteria capable of degrading quinoline has been isolated from various environments, including industrial wastewater, activated sludge, and contaminated soils. These microorganisms can utilize quinoline as a sole source of carbon, nitrogen, and energy. Among the most frequently cited genera are Pseudomonas, Rhodococcus, Comamonas, Bacillus, and Burkholderia. nih.govbesjournal.com
Notably, strains of Ochrobactrum sp. have been identified as particularly efficient quinoline degraders. nih.gov For instance, Ochrobactrum sp. has been shown to effectively degrade quinoline in coking wastewater, demonstrating its potential for bioremediation applications. nih.gov The ability of these microbes to thrive in environments contaminated with heterocyclic compounds underscores their specialized enzymatic machinery.
| Microbial Genus | Environment of Isolation | Reference |
| Ochrobactrum | Coking Wastewater, Activated Sludge | nih.gov |
| Pseudomonas | Soil, Shale Oil | nih.gov |
| Burkholderia | Activated Sludge | besjournal.com |
| Comamonas | Activated Sludge | |
| Rhodococcus | Oil-Contaminated Soil |
This table presents a selection of microbial genera known to degrade the parent compound, quinoline.
Characterization of Metabolic Pathways
Aerobic biodegradation of quinoline by microorganisms predominantly proceeds through two well-characterized metabolic pathways. These pathways are initiated by hydroxylation of the quinoline ring, leading to intermediates that can be further processed and funneled into central metabolism.
The 8-hydroxycoumarin pathway begins with the hydroxylation of quinoline to form 2-oxo-1,2-dihydroquinoline, which is then converted to 8-hydroxycoumarin. Subsequent steps involve the cleavage of the heterocyclic ring. This pathway is notably employed by strains of Pseudomonas putida.
The 5,6-dihydroxy-2(1H) quinolinone pathway involves a different initial attack, leading to the formation of 5,6-dihydroxy-2(1H) quinolinone. The benzene (B151609) moiety of this intermediate is then subjected to ring cleavage. This pathway has been identified in various quinoline-degrading bacteria.
For sulfonated compounds, the initial steps may also involve desulfonation. In the degradation of other sulfonated aromatic compounds, monooxygenase enzymes have been shown to catalyze the removal of the sulfonate group, typically yielding a catechol-like intermediate that can enter established degradation pathways. oup.com
| Pathway | Key Intermediates | Typical Microbial Genera |
| 8-Hydroxycoumarin Pathway | 2-oxo-1,2-dihydroquinoline, 2,8-dihydroxyquinoline, 8-hydroxycoumarin | Pseudomonas |
| 5,6-dihydroxy-2(1H) quinolinone Pathway | 2-oxo-1,2-dihydroquinoline, 5,6-dihydroxy-2(1H) quinolinone | Ochrobactrum, Comamonas |
This table outlines the two primary aerobic biodegradation pathways for quinoline.
Elucidation of Enzymatic Mechanisms in Biodegradation Processes
The degradation of quinoline is orchestrated by a series of specialized enzymes. The initial hydroxylation steps are critical and are often catalyzed by molybdenum-containing hydroxylases . nih.gov These enzymes introduce hydroxyl groups onto the quinoline ring, activating it for subsequent cleavage.
Following the initial hydroxylation, dioxygenase enzymes play a pivotal role in ring cleavage. nih.gov For example, in the 5,6-dihydroxy-2(1H) quinolinone pathway, a dioxygenase attacks the dihydroxylated benzene ring, breaking it open and forming aliphatic products that can be further metabolized. The desulfonation of aromatic compounds is also an enzymatic process, often catalyzed by specific monooxygenases or dioxygenases that replace the sulfonate group with a hydroxyl group. oup.com
Photodegradation Mechanisms
In addition to microbial action, this compound can be degraded in the environment through photochemical processes. These reactions are driven by the absorption of light energy, which can lead to direct molecular transformation or the generation of highly reactive species that attack the compound.
Direct Photolytic Processes
Direct photolysis occurs when a molecule absorbs light energy, promoting it to an excited state from which it undergoes a chemical transformation. Studies on related compounds, such as the food dye Quinoline Yellow (a mixture of sulfonated quinolines), have shown that direct photolysis in the absence of a photocatalyst is often a negligible degradation pathway under simulated environmental conditions. mdpi.com However, other research on different quinoline derivatives has demonstrated that direct photoreactions, such as rearrangements, can occur upon UV irradiation. nih.gov The efficiency of direct photolysis for this compound is dependent on its light absorption spectrum and the quantum yield of the degradation reaction. The process can be suppressed at high substrate concentrations due to self-quenching effects. unesp.br
Photosensitized Oxidation Mechanisms and Reactive Oxygen Species
Photosensitized degradation is often a more significant abiotic pathway. This process involves other substances in the water (photosensitizers) that absorb light and transfer the energy to the target molecule or to molecular oxygen, generating reactive oxygen species (ROS). mdpi.com
Key ROS involved in the degradation of quinoline derivatives include singlet oxygen (¹O₂) and hydroxyl radicals (•OH). mdpi.comacs.org In photocatalytic systems using semiconductors like silver phosphate (B84403) (Ag₃PO₄), irradiation leads to the formation of electron-hole pairs, which subsequently generate these powerful oxidants. mdpi.com Singlet oxygen is formed via a Type II reaction where the excited photosensitizer transfers its energy directly to ground-state triplet oxygen. mdpi.com Hydroxyl radicals can be formed through Type I reactions involving electron transfer or through other advanced oxidation processes. mdpi.com These reactive species can attack the quinoline ring, leading to hydroxylation, ring cleavage, and eventual mineralization. mdpi.com During the photocatalytic degradation of Quinoline Yellow, quinoline sulfonic acid was identified as an intermediate product, which was then further broken down into compounds like phthalic acid and benzoic acid before complete mineralization. mdpi.com
Application of Advanced Oxidation Processes (AOPs) for Quinoline Remediation
Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to mineralize recalcitrant organic pollutants. mdpi.commdpi.com These processes have been investigated for the degradation of quinoline and its derivatives, showing promise for treating wastewater containing these compounds. researchgate.net
Common AOPs applicable to quinoline remediation include:
Fenton and Photo-Fenton Processes: The Fenton reaction utilizes hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to produce hydroxyl radicals. kirj.ee Studies on the related compound 8-hydroxythis compound (8-HQS) have demonstrated the efficacy of this method. For instance, a heterogeneous Fenton process using an iron-perlite catalyst was shown to be extremely rapid in degrading 8-HQS. nih.gov The catalyst demonstrated high efficiency and stability over successive reactions, suggesting economic benefits over homogeneous Fenton systems. nih.gov The efficiency of these processes is dependent on factors like catalyst loading and H₂O₂ concentration. nih.govresearchgate.net The photo-Fenton reaction, which incorporates UV light, can further enhance the generation of hydroxyl radicals and the degradation rate. acs.org
Photocatalysis: Heterogeneous photocatalysis, often employing semiconductor catalysts like titanium dioxide (TiO₂), is another effective AOP. researchgate.net When irradiated with UV light, TiO₂ generates electron-hole pairs that react with water and oxygen to produce ROS. acs.orgresearchgate.net Research on a tris(8-hydroxythis compound) iron(III) complex used to surface-modify TiO₂ showed strong photocatalytic activity under visible light for degrading pollutants. scientific.net In the degradation of Quinoline Yellow dye using a silver phosphate (Ag₃PO₄) photocatalyst, quinoline sulfonic acid was identified as a transformation product, indicating the cleavage of the larger dye molecule into its constituent parts. mdpi.com
Other AOPs: Other methods such as ozonation (O₃), UV/H₂O₂, and sonolysis are also utilized for degrading persistent organic compounds. mdpi.comkirj.eeeeer.org Ozonation can be combined with hydrogen peroxide or UV light to increase the yield of hydroxyl radicals. kirj.ee These AOPs can effectively break down the stable quinoline ring structure, though challenges such as high energy consumption and the potential formation of secondary byproducts remain. mdpi.com
Table 1: Overview of Advanced Oxidation Processes for Quinoline Derivatives
| AOP Method | Catalyst/Reagents | Target Compound | Key Findings | Reference |
|---|---|---|---|---|
| Heterogeneous Fenton | Iron-Perlite | 8-Hydroxythis compound (8-HQS) | Rapid and efficient degradation; catalyst remained active over successive reactions. | nih.gov |
| Electro-Fenton-like | Ni−Cu−Al Layered Double Hydroxide | 8-Hydroxythis compound (8-HQS) | Effective for 8-HQS removal. | scilit.com |
| Visible Light Photocatalysis | Fe(HQS)₃-TiO₂ Complex | Model Pollutants (e.g., Methyl Orange) | Complex demonstrated strong spectral response and photocatalytic activity under visible light. | scientific.net |
| UVA Photocatalysis | Ag₃PO₄ | Quinoline Yellow | Quinoline sulfonic acid was identified as a degradation photoproduct. Catalyst showed some deactivation after multiple cycles. | mdpi.com |
| Photo-Fenton | Fe(II/III)−H₂O₂−UV | Quinoline | Generated OH• radicals effectively degraded quinoline, primarily attacking the electron-rich benzene moiety. | acs.org |
Environmental Factors Influencing Degradation Kinetics and Efficiency
The rate and effectiveness of this compound degradation are significantly influenced by various environmental parameters. These factors can affect catalyst activity, the generation of reactive species, and the stability of the compound itself.
pH: The pH of the aqueous medium is a critical parameter. For Fenton and Fenton-like processes, acidic conditions (typically pH 3-4) are optimal for maximizing the generation of hydroxyl radicals from the reaction between iron catalysts and hydrogen peroxide. mdpi.comresearchgate.net In a study on a copper sulfate-based Fenton-like system for quinoline degradation, high removal efficiency (>94%) was achieved over a broad pH range of 3.8 to 8.8. eeer.org For biological degradation processes, the optimal pH is typically near neutral. For example, the bacterium Rhodococcus sp. JH145 showed the best quinoline degradation performance at pH 8.0, with efficiency dropping sharply in highly acidic or alkaline conditions. mdpi.com The solubility of some quinoline derivatives, such as 8-hydroxy-7-iodo-quinoline-5-sulfonic acid, is also pH-sensitive, tending to be higher in acidic solutions, which can affect its availability for degradation. solubilityofthings.com
Temperature: Temperature influences reaction rates, generally following the principle that higher temperatures lead to faster degradation, up to a certain point. In a Fenton-like reaction for quinoline, increasing the temperature from 55°C to 85°C significantly enhanced the removal rate. eeer.org However, for microbial degradation, there is an optimal temperature range for enzymatic activity. The Rhodococcus gordoniae strain JH145 completely degraded quinoline at 30°C and 37°C, but degradation was minimal at 15°C or 45°C. mdpi.com
Concentration of Reactants: The initial concentration of the pollutant and the oxidants (like H₂O₂) or the dosage of the catalyst are crucial. In Fenton-like processes, increasing the catalyst dosage can accelerate the reaction, although an excess can lead to scavenging of hydroxyl radicals and reduced efficiency. eeer.org Similarly, an optimal concentration of H₂O₂ is required, as excessive amounts can be counterproductive. researchgate.net
Table 2: Influence of Environmental Factors on Quinoline Degradation
| Factor | Process | Optimal Condition | Effect | Reference |
|---|---|---|---|---|
| pH | Fenton-like (CuSO₄) | 3.8 - 8.8 | Process was effective across a wide pH range, with minimal influence on final quinoline removal. | eeer.org |
| pH | Biodegradation (Rhodococcus sp.) | 8.0 | Optimal degradation occurred in a neutral to slightly alkaline environment; efficiency decreased significantly at pH below 6.0 or above 9.0. | mdpi.com |
| Temperature | Fenton-like (CuSO₄) | >65°C | Higher temperatures significantly increased the rate of quinoline removal and H₂O₂ consumption. | eeer.org |
| Temperature | Biodegradation (Rhodococcus sp.) | 30°C | Degradation was fastest at 30°C; activity was greatly reduced at low (15°C) or high (45°C) temperatures. | mdpi.com |
Research on Degradation Bottlenecks and Pathways to Improve Environmental Decontamination
The primary bottleneck in the degradation of this compound is the inherent stability of the fused heterocyclic quinoline ring structure. researchgate.netresearchgate.net This stability makes it resistant to conventional biological treatment methods. researchgate.net Research efforts focus on understanding the degradation pathways and developing strategies to overcome these limitations.
Degradation Pathways and Intermediates: The degradation of quinoline typically proceeds through hydroxylation of the aromatic rings, followed by ring cleavage. researchgate.netnih.gov
In AOPs like the photo-Fenton process, degradation is initiated by the electrophilic attack of hydroxyl radicals, which preferentially occurs on the more electron-rich benzene ring of the quinoline structure. acs.org This leads to the formation of hydroxylated intermediates such as 5-hydroxyquinoline (B119867) and 8-hydroxyquinoline (B1678124). acs.org
Further oxidation leads to ring opening and the formation of smaller, more biodegradable compounds like carboxylic acids. researchgate.net In the photocatalytic degradation of Quinoline Yellow, transformation products included quinoline sulfonic acid, followed by its carboxylation and cleavage into compounds like phthalic acid and benzoic acid. mdpi.com
Microbial degradation follows similar initial steps, often involving molybdenum-containing hydroxylases to introduce hydroxyl groups, leading to intermediates like 2(1H)-quinolinone or coumarin (B35378) derivatives before the rings are broken. researchgate.netnih.gov
Improving Decontamination: Research to enhance the efficiency of decontamination targets both the catalysts and the process design.
Catalyst Improvement: Efforts are being made to develop more robust and reusable catalysts for AOPs. For example, synthesizing heterogeneous catalysts on supports like perlite (B1173460) improves stability and prevents iron leaching, which is a problem in homogeneous Fenton systems. nih.govresearchgate.net Modifying catalysts to be active under visible light, rather than just UV, could significantly reduce energy costs. scientific.net The introduction of a sulfonic acid group into the 8-hydroxyquinoline ligand to form an aluminum complex was found to improve the environmental and thermal stability of the resulting material compared to the non-sulfonated parent compound. hku.hkresearchgate.net
Process Integration: Combining different treatment methods can overcome the bottlenecks of a single process. A sequential approach using a heterogeneous Fenton process followed by adsorption onto the perlite catalyst material proved to be a feasible strategy for maximizing the removal of 8-HQS from aqueous solutions. researchgate.net Integrating AOPs as a pre-treatment step to break down recalcitrant molecules into more biodegradable intermediates can make subsequent biological treatment more effective. researchgate.net
Pathway Analysis: Detailed analysis of degradation intermediates helps to identify reaction pathways and potential toxic byproducts. mdpi.comresearchgate.net This knowledge is crucial for optimizing reaction conditions to ensure complete mineralization and avoid the accumulation of other persistent or harmful compounds.
Q & A
Q. What are the established methods for synthesizing quinoline-5-sulfonic acid and its derivatives?
Synthesis typically involves sulfonation of quinoline precursors using chlorosulfonic acid or sulfur trioxide. For derivatives like 8-hydroxythis compound, post-synthetic modifications (e.g., azo coupling or metal complexation) are employed. Key steps include controlling reaction temperature (e.g., 0–5°C for sulfonation) and purification via recrystallization or chromatography. Characterization often involves NMR, FTIR, and elemental analysis to confirm sulfonic acid group incorporation .
Q. How can researchers validate the purity and structural integrity of this compound compounds?
Standard protocols include:
- Chromatography : HPLC or TLC to assess purity.
- Spectroscopy : UV-Vis (to confirm π-π* transitions in quinoline rings) and fluorescence spectroscopy (for derivatives like Al(qS)₃, which exhibit luminescent properties) .
- Elemental analysis : Quantifying sulfur content to verify sulfonic acid functionalization . Reproducibility requires detailed reporting of solvent systems, instrument parameters, and reference standards .
Q. What are the primary applications of this compound in materials science?
- Corrosion inhibition : Derivatives like 8-hydroxy-7-(4-methoxy-phenylazo) this compound show efficacy in acidic media, reducing copper corrosion by adsorbing onto metal surfaces. Electrochemical impedance spectroscopy (EIS) and polarization curves are used to quantify inhibition efficiency .
- Luminescent materials : Aluminum tris(8-hydroxythis compound) films exhibit decay times (~14 ns) comparable to Alq₃, making them candidates for organic light-emitting diodes (OLEDs) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate the electronic properties of this compound derivatives?
Density Functional Theory (DFT) calculations analyze electron distribution, HOMO-LUMO gaps, and adsorption energies. For example, studies on 8-hydroxythis compound cocrystals reveal charge-transfer interactions between sulfonic acid groups and halogenated hydrocarbons, guiding material design for sensing applications . Methodological considerations include basis set selection (e.g., B3LYP/6-311++G**) and solvent effect modeling using PCM (Polarizable Continuum Model) .
Q. How do researchers resolve contradictions in catalytic activity data for sulfonic acid-functionalized systems?
Conflicting results in acid-catalyzed reactions (e.g., fructose dehydration) may arise from variations in acid density, pore structure, or hydration levels. To address this:
- Acid strength titration : Use NH₃-TPD or potentiometric titration to quantify active sites.
- Structure-activity correlations : Compare catalytic performance of materials like CNT-PSSA (high acid density) vs. CMK-5-BSA (mesoporous structure) . Linear relationships between acid density and HMF yield (e.g., R² > 0.95) help validate hypotheses .
Q. What experimental strategies optimize the stability of this compound thin films under environmental stress?
- Accelerated aging tests : Expose films to UV light, humidity, or thermal cycles (e.g., 85°C/85% RH for 500 hours).
- Spectroscopic monitoring : Track luminescence decay kinetics (e.g., single-exponential fitting for Al(qS)₃ films) to detect degradation .
- Substitution effects : Introducing electron-withdrawing groups (e.g., -SO₃H) enhances oxidative stability compared to unmodified quinoline derivatives .
Q. How do researchers design experiments to study interfacial interactions of this compound with biological systems?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics between sulfonic acid derivatives and proteins.
- Molecular docking simulations : Predict binding affinities to enzymes or receptors.
- In vitro assays : Assess cytotoxicity (e.g., MTT assay) and cellular uptake using fluorescently tagged derivatives .
Methodological and Analytical Considerations
Q. What are best practices for reporting experimental protocols in this compound research?
- Reproducibility : Provide detailed synthesis steps (e.g., molar ratios, reaction time/temperature) and characterization data (e.g., NMR shifts, HPLC retention times) in Supporting Information .
- Ethical reporting : Disclose conflicts of interest, especially when using proprietary catalysts or materials .
Q. How can researchers leverage conflicting data on sulfonic acid catalysts to refine hypotheses?
- Meta-analysis : Compare datasets across studies (e.g., catalytic yields in fructose dehydration) to identify outliers or trends.
- Controlled variable testing : Isolate factors like solvent polarity or catalyst recyclability to pinpoint discrepancies .
- Collaborative verification : Cross-validate results with independent labs using shared protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
